Product packaging for 3-(4-Chlorophenyl)oxolane-2,5-dione(Cat. No.:CAS No. 776-52-3)

3-(4-Chlorophenyl)oxolane-2,5-dione

Cat. No.: B1362440
CAS No.: 776-52-3
M. Wt: 210.61 g/mol
InChI Key: JKYPBYBOZSIRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Chlorophenyl)oxolane-2,5-dione, a compound provided for research use only, is a chlorophenyl-substituted derivative of oxolane-2,5-dione (also known as succinimide). It serves as a valuable chemical intermediate in organic and medicinal chemistry. The molecular structure features a five-membered dicarbonyl ring system with a 4-chlorophenyl substituent at the 3-position, conferring specific electronic and steric properties that influence its reactivity and interaction with biological targets . The core succinimide structure is a recognized pharmacophore in the development of central nervous system (CNS) active agents. Specifically, this compound is structurally related to a class of 3-aminopyrrolidine-2,5-dione derivatives that have demonstrated significant anticonvulsant activity in preclinical studies . Research indicates that such derivatives exhibit a broad spectrum of efficacy across various seizure models, including the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model, which are standard for identifying potential therapies for tonic-clonic and pharmacoresistant epilepsies . The mechanism of action for bioactive succinimide derivatives is multifaceted but has been shown to potentially involve the inhibition of calcium currents mediated by Cav1.2 (L-type) channels, a pathway relevant to neuronal excitability and seizure propagation . Researchers utilize this compound as a key synthetic precursor. It is commercially available with documented analytical data, including molecular formula (C 10 H 7 ClO 3 ) and CAS Number 776-52-3 . This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClO3 B1362440 3-(4-Chlorophenyl)oxolane-2,5-dione CAS No. 776-52-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYPBYBOZSIRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302491
Record name 3-(4-chlorophenyl)dihydrofuran-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-52-3
Record name NSC151265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-chlorophenyl)dihydrofuran-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)oxolane-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for 3-(4-Chlorophenyl)oxolane-2,5-dione, a substituted succinic anhydride derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct synthesis protocols in the public domain, this document outlines a rational, multi-step approach based on well-established organic chemistry principles and analogous transformations reported in the literature.

Proposed Synthetic Pathway

The most logical and versatile approach to the synthesis of this compound involves a three-step sequence, starting from readily available commercial starting materials. The overall pathway is depicted below:

Synthesis_Pathway Chlorobenzene Chlorobenzene Intermediate1 β-(p-Chlorobenzoyl)propionic Acid Chlorobenzene->Intermediate1 Friedel-Crafts Acylation Step 1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate1 Intermediate2 4-(4-Chlorophenyl)butanoic Acid Intermediate1->Intermediate2 Clemmensen Reduction Step 2 Intermediate3 2-(4-Chlorophenyl)succinic Acid Intermediate2->Intermediate3 Benzylic Oxidation Step 3 FinalProduct This compound Intermediate3->FinalProduct Cyclization (Dehydration) Step 4

Caption: Proposed four-step synthesis of this compound.

Data Presentation: A Comparative Overview of Synthesis Steps

The following table summarizes the key quantitative parameters for each step of the proposed synthesis, based on analogous reactions found in the literature.

StepReactionKey ReagentsTypical YieldReaction TimeTemperature (°C)
1 Friedel-Crafts AcylationChlorobenzene, Succinic Anhydride, AlCl₃75-85%0.5 - 2 hoursReflux
2 Clemmensen Reductionβ-(p-Chlorobenzoyl)propionic Acid, Zn(Hg), HCl80-90%24 hoursReflux
3 Benzylic Oxidation4-(4-Chlorophenyl)butanoic Acid, KMnO₄40-60% (estimated)4 - 8 hours80-100
4 Cyclization (Dehydration)2-(4-Chlorophenyl)succinic Acid, Acetic Anhydride>90%1 - 2 hours100-120

Detailed Experimental Protocols

Step 1: Synthesis of β-(p-Chlorobenzoyl)propionic Acid (Friedel-Crafts Acylation)

This procedure is adapted from the well-documented Friedel-Crafts acylation of benzene with succinic anhydride.

Workflow:

Friedel_Crafts_Workflow Start Start Reactants Charge flask with Chlorobenzene and Succinic Anhydride Start->Reactants Add_Catalyst Add AlCl₃ portion-wise Reactants->Add_Catalyst Reflux Reflux the mixture Add_Catalyst->Reflux Quench Quench with ice and HCl Reflux->Quench Steam_Distill Steam distill excess Chlorobenzene Quench->Steam_Distill Isolate Isolate crude product by filtration Steam_Distill->Isolate Purify Recrystallize from a suitable solvent Isolate->Purify End Obtain pure β-(p-Chlorobenzoyl)propionic Acid Purify->End

Caption: Experimental workflow for the Friedel-Crafts Acylation.

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 100 g (1.0 mol) of succinic anhydride and 450 mL of chlorobenzene.

  • With vigorous stirring, add 267 g (2.0 mol) of anhydrous aluminum chloride in portions, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour.

  • Cool the mixture to room temperature and carefully pour it onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.

  • Separate the chlorobenzene layer and remove the excess chlorobenzene by steam distillation.

  • The crude β-(p-chlorobenzoyl)propionic acid will precipitate upon cooling. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to yield pure β-(p-chlorobenzoyl)propionic acid.

Step 2: Synthesis of 4-(4-Chlorophenyl)butanoic Acid (Clemmensen Reduction)

This procedure is adapted from standard Clemmensen reduction protocols for aryl ketones.

Workflow:

Clemmensen_Workflow Start Start Prepare_Amalgam Prepare Zinc Amalgam Start->Prepare_Amalgam Add_Reactants Add ketoacid, HCl, and toluene Prepare_Amalgam->Add_Reactants Reflux Reflux vigorously Add_Reactants->Reflux Workup Separate layers, extract aqueous phase Reflux->Workup Purify Distill under reduced pressure or recrystallize Workup->Purify End Obtain pure 4-(4-Chlorophenyl)butanoic Acid Purify->End

Caption: Experimental workflow for the Clemmensen Reduction.

Procedure:

  • Prepare amalgamated zinc by stirring 150 g of zinc powder with a solution of 15 g of mercuric chloride in 200 mL of water and 10 mL of concentrated hydrochloric acid for 5 minutes. Decant the aqueous solution.

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place the amalgamated zinc, 100 mL of water, 225 mL of concentrated hydrochloric acid, and 100 mL of toluene.

  • Add 50 g (0.235 mol) of β-(p-chlorobenzoyl)propionic acid.

  • Heat the mixture to a vigorous reflux with stirring for 24 hours. Add 50 mL portions of concentrated hydrochloric acid every 6 hours to maintain the acidity.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting 4-(4-chlorophenyl)butanoic acid by vacuum distillation or recrystallization from a suitable solvent.

Step 3: Synthesis of 2-(4-Chlorophenyl)succinic Acid (Benzylic Oxidation)

This is a hypothetical procedure based on the known oxidation of benzylic carbons. The conditions would require careful optimization.

Procedure:

  • In a round-bottom flask, dissolve 40 g (0.20 mol) of 4-(4-chlorophenyl)butanoic acid in a solution of 200 mL of water and 10 g of sodium hydroxide.

  • Heat the solution to 80-90°C and add a solution of 80 g (0.51 mol) of potassium permanganate in 400 mL of water dropwise over 4 hours.

  • Maintain the temperature and stirring for an additional 4 hours or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 2-(4-chlorophenyl)succinic acid.

  • Collect the solid by filtration and recrystallize from water to obtain the pure product.

Step 4: Synthesis of this compound (Cyclization/Dehydration)

This is a standard procedure for the formation of succinic anhydrides from their corresponding diacids.

Workflow:

Cyclization_Workflow Start Start Mix Combine 2-(4-chlorophenyl)succinic acid and acetic anhydride Start->Mix Heat Heat the mixture Mix->Heat Remove_Volatiles Remove acetic acid and excess acetic anhydride under vacuum Heat->Remove_Volatiles Purify Recrystallize or distill the crude product Remove_Volatiles->Purify End Obtain pure This compound Purify->End

Caption: Experimental workflow for the final Cyclization step.

Procedure:

  • In a round-bottom flask, combine 20 g (0.087 mol) of 2-(4-chlorophenyl)succinic acid and 40 mL (0.42 mol) of acetic anhydride.

  • Heat the mixture at 100-120°C for 1-2 hours, or until the solid has completely dissolved.

  • Cool the reaction mixture and remove the acetic acid and excess acetic anhydride by distillation under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent such as a mixture of ethyl acetate and hexane.

Disclaimer: The proposed synthetic methods, particularly the benzylic oxidation step, are based on established chemical principles and analogous reactions. Researchers should conduct their own literature searches and perform appropriate reaction optimization and safety assessments before attempting these procedures. All experiments should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

An In-depth Technical Guide on the Chemical Properties of 3-(4-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)oxolane-2,5-dione, also known as 3-(4-chlorophenyl)succinic anhydride, is a dicarboxylic anhydride derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a reactive anhydride ring and a chlorophenyl substituent, makes it a versatile building block for the synthesis of a variety of more complex molecules, including polymers and pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectral characteristics, based on available scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 3-(4-Chlorophenyl)succinic anhydrideN/A
CAS Number 776-52-3[1]
Molecular Formula C₁₀H₇ClO₃[1]
Molecular Weight 210.61 g/mol [1]
Melting Point 63 °C[1]
Appearance Solid (form not specified)N/A
Solubility Soluble in hydrocarbon solvents such as hexane and heptane.[1]N/A

Synthesis and Reactivity

Synthesis:

A general workflow for this proposed synthesis is illustrated below:

Synthesis_Workflow 3-(4-chlorophenyl)succinic acid 3-(4-chlorophenyl)succinic acid Dehydration Dehydration 3-(4-chlorophenyl)succinic acid->Dehydration e.g., Acetic Anhydride, Heat This compound This compound Dehydration->this compound

Figure 1: Proposed synthesis workflow for this compound.

Reactivity:

The chemical reactivity of this compound is primarily dictated by the succinic anhydride functional group. As a cyclic anhydride, it is susceptible to nucleophilic attack, leading to ring-opening reactions. Key reactions include:

  • Hydrolysis: Reacts with water to form 3-(4-chlorophenyl)succinic acid.

  • Alcoholysis: Reacts with alcohols to yield monoesters of 3-(4-chlorophenyl)succinic acid.

  • Aminolysis: Reacts with amines to produce the corresponding amides (succinamic acids).

  • Friedel-Crafts Acylation: Can be used as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst to form new carbon-carbon bonds.

The general reactivity of the succinic anhydride ring is depicted in the following diagram:

Reactivity_Diagram cluster_main This compound cluster_reactions Ring-Opening Reactions Anhydride Succinic Anhydride Ring Hydrolysis Hydrolysis (+ H₂O) Anhydride->Hydrolysis forms Dicarboxylic Acid Alcoholysis Alcoholysis (+ R-OH) Anhydride->Alcoholysis forms Monoester Aminolysis Aminolysis (+ R-NH₂) Anhydride->Aminolysis forms Amide

Figure 2: General reactivity of the succinic anhydride moiety.

Spectral Data

Expected Infrared (IR) Spectroscopy:

Acid anhydrides typically exhibit two characteristic carbonyl (C=O) stretching bands in their IR spectra due to symmetric and asymmetric stretching vibrations. For saturated cyclic anhydrides like this compound, these peaks are expected in the regions of 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹. A strong C-O stretching band is also expected between 1300 and 1000 cm⁻¹.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or potential signaling pathways associated with this compound. However, some studies on related succinic acid and anhydride derivatives have reported biological effects. For instance, certain aryl succinic acid derivatives have been shown to act as inhibitors of the enzyme acetylcholinesterase. This suggests a potential avenue for future research into the pharmacological properties of this compound, particularly in the context of neurodegenerative diseases where acetylcholinesterase inhibitors are of therapeutic interest. Further investigation is required to determine if this specific compound exhibits similar or other biological activities.

Conclusion

This compound is a chemical compound with a well-defined structure and predictable reactivity based on the chemistry of succinic anhydrides. While its fundamental physical and chemical properties are documented, a significant gap exists in the publicly available experimental data, particularly concerning its detailed synthesis protocol and comprehensive spectral characterization. Furthermore, its biological activity remains unexplored, although related compounds have shown interesting pharmacological profiles. This technical guide provides a summary of the current knowledge and highlights the need for further research to fully elucidate the properties and potential applications of this compound for the scientific and drug development communities.

References

Spectroscopic Data of 3-(4-Chlorophenyl)oxolane-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)oxolane-2,5-dione, a succinic anhydride derivative, holds potential interest in medicinal chemistry and materials science due to its reactive anhydride functional group and the presence of a chlorophenyl moiety. Spectroscopic analysis is fundamental to unequivocally identify and characterize this compound, ensuring its purity and structural integrity for any application. This technical guide provides a summary of the available and predicted spectroscopic data for this compound, including mass spectrometry (MS), and an analysis of the expected features in nuclear magnetic resonance (¹H and ¹³C NMR) and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such spectra are also presented.

It is important to note that while predicted mass spectrometry data is available, experimental ¹H NMR, ¹³C NMR, and IR data for this compound are not readily found in publicly accessible databases. Therefore, the NMR and IR data presented herein are theoretical predictions based on the known chemical structure of the molecule.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight. The following table details the predicted mass spectrometry data for various adducts of this compound.

Adductm/z (Predicted)
[M+H]⁺211.01566
[M+Na]⁺232.99760
[M-H]⁻209.00110
[M+NH₄]⁺228.04220
[M+K]⁺248.97154
[M+H-H₂O]⁺193.00564
[M+HCOO]⁻255.00658
[M+CH₃COO]⁻269.02223
[M]⁺210.00783
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound in a standard deuterated solvent like CDCl₃, the following proton signals are expected:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.4Doublet2HAromatic C-H (ortho to Cl)
~7.3Doublet2HAromatic C-H (meta to Cl)
~4.0-4.5Triplet1HC3-H
~3.0-3.5Multiplet2HC4-H₂
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The expected chemical shifts for the carbon atoms in this compound are as follows:

Chemical Shift (δ) (ppm)Assignment
~175-180C2=O
~170-175C5=O
~135-140Aromatic C-Cl
~130-135Aromatic C (ipso)
~129Aromatic C-H
~128Aromatic C-H
~45-50C3
~35-40C4
Infrared (IR) Spectroscopy Data (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)Functional Group Vibration
~1860 and ~1780C=O stretch (anhydride, symmetric and asymmetric)
~3100-3000Aromatic C-H stretch
~2900-2800Aliphatic C-H stretch
~1600, ~1490Aromatic C=C stretch
~1250-1100C-O stretch (anhydride)
~850-800C-H out-of-plane bend (para-substituted benzene)
~750-700C-Cl stretch

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Weigh 5-10 mg of the solid compound into a clean, dry vial.[1]

  • Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample.[1]

  • Ensure the sample is fully dissolved. If there are any particulates, filter the solution or carefully pipette the clear supernatant into a clean NMR tube.[1]

  • The solution in the NMR tube should be clear and free of any solid particles.[1]

  • Data Acquisition : Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for small molecules are typically used, but may be optimized to improve signal-to-noise or resolution.[2]

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the thin solid film technique.[3]

  • Sample Preparation : Place a small amount of the solid sample (around 50 mg) into a small vial.[3]

  • Add a few drops of a volatile solvent, such as acetone or methylene chloride, to dissolve the solid.[3]

  • Using a pipette, place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

  • Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

  • If the signal is too weak, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the signal is too strong, clean the plate and use a more dilute solution.[3]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.

  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized under vacuum.

  • Ionization : The gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺).[4][5]

  • Fragmentation : The high energy of EI often causes the molecular ion to fragment into smaller, characteristic ions. This fragmentation pattern is useful for structural elucidation.[4][5]

  • Mass Analysis : The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

References

In-depth Technical Guide: Biological Activity of 3-(4-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Analysis of the Biological Activity of 3-(4-Chlorophenyl)oxolane-2,5-dione

Executive Summary

This technical guide aims to provide a thorough examination of the biological activities of the chemical compound this compound. A comprehensive search of available scientific literature and databases has been conducted to collate and present all pertinent information regarding its mechanism of action, quantitative biological data, and effects on signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug discovery and development.

Despite a comprehensive search, no direct studies detailing the biological activity of this compound were identified in the public domain. However, the structural motifs present in this molecule, namely the 4-chlorophenyl group and the oxolane-2,5-dione (succinic anhydride) core, are found in numerous biologically active compounds. This guide, therefore, explores the known biological activities of structurally related compounds to provide a predictive context for the potential bioactivity of the target molecule.

Introduction to this compound

This compound is a derivative of succinic anhydride, featuring a 4-chlorophenyl substituent at the 3-position. The presence of the halogenated aromatic ring and the reactive anhydride functionality suggests potential for diverse biological interactions. The 4-chlorophenyl group is a common pharmacophore found in a wide array of therapeutic agents, contributing to properties such as metabolic stability and receptor binding. The succinic anhydride core, being a reactive electrophile, can potentially engage in covalent interactions with biological nucleophiles, such as cysteine or lysine residues in proteins.

While no specific data exists for this compound, related structures exhibit a range of activities including anti-inflammatory, antimicrobial, and cytotoxic effects.

Analysis of Structurally Related Compounds

To infer potential biological activities of this compound, an analysis of compounds containing similar structural features is presented below.

Compounds Containing the 4-Chlorophenyl Moiety

The 4-chlorophenyl group is a key feature in many drugs. For instance, derivatives of 3-(4-chlorophenyl)-4-substituted pyrazoles have demonstrated in vitro antifungal and antitubercular activities.[1] Similarly, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative has shown selective cytotoxic effects on human melanoma cells, inducing S-phase cell cycle arrest.[2] Furthermore, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and shown to possess antiviral activity against the tobacco mosaic virus.[3] An anticonvulsant drug candidate, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been found to act on voltage-gated sodium channels.[4]

Compounds with a Dione Heterocyclic Core

Heterocyclic diones are prevalent in medicinal chemistry. For example, pyrrole-2,5-dione analogues have been reported to suppress nitric oxide and cytokine release, indicating anti-inflammatory potential.[5] Thiazolidine-2,4-dione derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities.[6][7] These compounds are also investigated for their anti-inflammatory and anticancer effects.[7][8]

Predicted Biological Profile and Signaling Pathways

Based on the activities of structurally related compounds, this compound could potentially exhibit a range of biological effects.

Potential Anti-inflammatory Activity

Given that pyrrole-2,5-dione analogues show anti-inflammatory properties by inhibiting nitric oxide and pro-inflammatory cytokines, it is plausible that this compound could modulate inflammatory pathways.[5] The mechanism might involve the inhibition of key inflammatory mediators like TNF-α, IL-1β, and IL-6.

To illustrate a potential mechanism, a generalized inflammatory signaling pathway is depicted below.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Potential Antimicrobial and Antifungal Activity

The presence of the 4-chlorophenyl group in various antifungal and antibacterial agents suggests that this compound could also possess antimicrobial properties.[1][6][9] The mechanism could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

A conceptual workflow for screening antimicrobial activity is presented below.

Antimicrobial Screening Workflow A Synthesized Compound (this compound) B Primary Screening (e.g., Disk Diffusion Assay) A->B C Determination of MIC & MBC B->C D Mechanism of Action Studies C->D E In vivo Efficacy Studies D->E F Lead Optimization E->F

References

In-depth Technical Guide: 3-(4-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals no established biological mechanism of action for the chemical compound 3-(4-Chlorophenyl)oxolane-2,5-dione. Extensive searches of chemical and biological databases have not yielded any studies detailing its pharmacological effects, molecular targets, or influence on signaling pathways.

The available information on compounds with similar structural motifs, such as other chlorophenyl derivatives, does not provide a scientifically valid basis for extrapolating a mechanism of action for this compound. The biological activity of a molecule is highly specific to its unique three-dimensional structure and chemical properties. Therefore, any assumptions based on related compounds would be speculative and lack the rigorous experimental validation required for a technical guide aimed at a scientific audience.

Currently, the scientific community has not published research that would allow for the creation of the requested in-depth guide, including data presentation, experimental protocols, and visualizations of its mechanism of action. Further research and publication in peer-reviewed journals are necessary to elucidate the potential biological activities of this compound.

An In-depth Technical Guide on 3-(4-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorophenyl)oxolane-2,5-dione, also known as p-chlorophenylsuccinic anhydride, is a substituted succinic anhydride with the chemical formula C₁₀H₇ClO₃. While its direct discovery and detailed historical timeline are not extensively documented in readily available literature, its chemical nature as a succinic anhydride derivative places it within a well-established class of compounds with diverse applications in chemical synthesis. This guide aims to provide a comprehensive overview of the available technical information regarding this compound, focusing on its synthesis and potential, though currently undocumented, applications based on the reactivity of its functional groups. Due to the limited specific research on this molecule, this guide will also draw upon general principles of succinic anhydride chemistry to infer its likely properties and reactions.

Introduction

This compound belongs to the family of oxolane-2,5-diones, which are cyclic anhydrides derived from succinic acid. The presence of a 4-chlorophenyl substituent on the furan-2,5-dione ring is expected to significantly influence its chemical reactivity and potential biological activity compared to the parent succinic anhydride. The electron-withdrawing nature of the chlorine atom can affect the electrophilicity of the carbonyl carbons, making the anhydride ring susceptible to nucleophilic attack.

While specific information regarding the initial synthesis and discovery of this compound is scarce, the synthesis of succinic anhydrides, in general, has been a fundamental process in organic chemistry for over a century. The first synthesis of the parent succinic anhydride was reported in the 19th century, and various methods for the preparation of substituted derivatives have since been developed.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name This compound
Synonyms p-Chlorophenylsuccinic anhydride, 3-(4-Chlorophenyl)furan-2,5-dione
CAS Number 3152-15-6
Molecular Formula C₁₀H₇ClO₃
Molecular Weight 210.61 g/mol

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound from a primary literature source could not be identified, its synthesis can be logically inferred from the well-established methods for preparing succinic anhydrides. The most common and direct method involves the dehydration of the corresponding dicarboxylic acid, in this case, 3-(4-chlorophenyl)succinic acid.

General Experimental Protocol for the Synthesis of Substituted Succinic Anhydrides

The following is a generalized protocol for the synthesis of a substituted succinic anhydride from its corresponding dicarboxylic acid. This protocol is based on standard organic chemistry techniques.

Reaction: Dehydration of 3-(4-chlorophenyl)succinic acid.

Reagents and Solvents:

  • 3-(4-chlorophenyl)succinic acid

  • Dehydrating agent (e.g., acetic anhydride, acetyl chloride, or thionyl chloride)

  • Anhydrous solvent (optional, e.g., toluene, chloroform)

Procedure:

  • To a solution or suspension of 3-(4-chlorophenyl)succinic acid in an appropriate anhydrous solvent (if used), a dehydrating agent (typically 1.1 to 2 equivalents) is added.

  • The reaction mixture is heated, often to reflux, for a period ranging from 1 to several hours, until the reaction is complete (monitoring by TLC or other suitable methods is recommended).

  • The excess dehydrating agent and solvent are removed under reduced pressure.

  • The crude this compound is then purified, typically by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexane) or by sublimation.

A logical workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 3_4_chlorophenyl_succinic_acid 3-(4-Chlorophenyl)succinic Acid Reaction Dehydration Reaction (Heating/Reflux) 3_4_chlorophenyl_succinic_acid->Reaction Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Recrystallization/Sublimation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Nucleophilic_Attack Anhydride This compound Product Ring-Opened Product Anhydride->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Product

3-(4-Chlorophenyl)oxolane-2,5-dione IUPAC name and structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 3-(4-Chlorophenyl)oxolane-2,5-dione, a substituted succinic anhydride derivative. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, focusing on its chemical properties, synthesis, and potential for further investigation.

IUPAC Nomenclature and Chemical Structure

The compound with the systematic name This compound is also commonly referred to as 3-(4-chlorophenyl)succinic anhydride . It is a derivative of succinic anhydride, where a hydrogen atom at the 3-position of the oxolane ring is substituted with a 4-chlorophenyl group.

Chemical Structure:

SMILES Notation: O=C1OC(=O)C(C2=CC=C(Cl)C=C2)C1

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValue
CAS Number 776-52-3
Molecular Formula C₁₀H₇ClO₃
Molecular Weight 210.61 g/mol
Appearance Solid (form may vary)
Melting Point 63 °C
Purity Typically ≥95%

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of its corresponding dicarboxylic acid, 2-(4-chlorophenyl)succinic acid. This intramolecular cyclization reaction is a standard method for the preparation of cyclic anhydrides.[1] A common and effective laboratory-scale procedure involves the use of a dehydrating agent such as acetyl chloride or acetic anhydride.[2][3]

Experimental Protocol: Dehydration of 2-(4-chlorophenyl)succinic acid

This protocol describes a general procedure for the synthesis of this compound using a dehydrating agent.

Materials and Reagents:

  • 2-(4-chlorophenyl)succinic acid

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous ether (for washing)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle or oil bath

  • Büchner funnel and flask for vacuum filtration

  • Vacuum desiccator

Procedure:

  • In a clean, dry round-bottom flask, place 1 mole equivalent of 2-(4-chlorophenyl)succinic acid.

  • Add 2-3 mole equivalents of acetyl chloride (or a suitable amount of acetic anhydride) to the flask.

  • Fit the flask with a reflux condenser equipped with a drying tube to protect the reaction from atmospheric moisture.

  • Gently heat the mixture to reflux using a heating mantle or oil bath. Continue heating until all the solid 2-(4-chlorophenyl)succinic acid has dissolved. This may take one to two hours.

  • Once the reaction is complete (indicated by a clear solution), remove the heat source and allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to promote crystallization of the product.

  • Collect the crystalline this compound by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with two portions of cold, anhydrous ether to remove any residual acetic acid and unreacted acetyl chloride.

  • Dry the purified product in a vacuum desiccator to remove all traces of solvent.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the synthesis workflow and the potential role of this compound as a chemical intermediate.

synthesis_workflow reactant 2-(4-chlorophenyl)succinic acid process Reflux reactant->process reagent Acetyl Chloride (Dehydrating Agent) reagent->process purification Crystallization & Washing process->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

logical_relationship cluster_precursor Precursor cluster_reactions Reactions cluster_products Potential Products anhydride This compound aminolysis Aminolysis anhydride->aminolysis alcoholysis Alcoholysis anhydride->alcoholysis polymerization Polymerization anhydride->polymerization amide Succinimides / Amides aminolysis->amide ester Succinate Esters alcoholysis->ester polymer Polyesters / Polyamides polymerization->polymer

Caption: Role as a versatile chemical intermediate.

Potential Biological and Pharmacological Significance

While direct biological studies on this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule—the 4-chlorophenyl group and the succinic anhydride core—are found in numerous biologically active compounds. This suggests potential avenues for its investigation in drug discovery and development.

  • The 4-Chlorophenyl Moiety: This group is a common substituent in medicinal chemistry, known to enhance the pharmacological properties of various drug candidates. For instance, compounds containing the 4-chlorophenyl group have demonstrated a wide range of activities, including analgesic, antibacterial, and enzyme inhibitory effects.[3][4][5][6]

  • The Succinic Anhydride Core: Succinic anhydride and its derivatives are highly reactive and serve as versatile intermediates in organic synthesis.[7] They are particularly useful as linkers in the development of prodrugs to improve properties such as water solubility and to facilitate controlled drug release.[8] The anhydride ring can readily react with nucleophiles like amines and alcohols on other molecules to form stable amide or ester linkages.

Given these characteristics, this compound could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its reactivity allows for its conjugation to other pharmacophores, potentially leading to new chemical entities with desired biological activities. Further research is warranted to explore its reactivity profile and to evaluate the biological activities of its derivatives.

References

physical properties of 3-(4-Chlorophenyl)oxolane-2,5-dione (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)oxolane-2,5-dione, a derivative of succinic anhydride, is a compound of interest in medicinal chemistry and materials science. Its structural features, including the reactive anhydride ring and the substituted phenyl group, make it a versatile building block for the synthesis of a variety of heterocyclic compounds and polymers. An accurate understanding of its fundamental physical properties, such as melting and boiling points, is crucial for its application in further research and development. This guide provides a concise overview of these properties, along with relevant experimental methodologies.

Physical Properties

The key physical properties of this compound are summarized in the table below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueConditions
Melting Point 152-154 °CNot Specified
Boiling Point 367.3 °Cat 760 mmHg

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively documented in publicly available literature, standard methodologies for determining melting and boiling points of solid organic compounds are applicable.

Determination of Melting Point (Capillary Method)

A common and reliable method for determining the melting point of a crystalline solid is the capillary tube method.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating medium (e.g., mineral oil, silicone oil)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the heating bath of the melting point apparatus.

  • Heating and Observation: The heating bath is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is slowed to approximately 1-2 °C per minute.

  • Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Determination of Boiling Point (Distillation Method)

For a high-boiling solid like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition. The reported boiling point at 760 mmHg is likely an extrapolated value. A standard distillation setup would be employed.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Vacuum source and manometer

Procedure:

  • Apparatus Assembly: A standard distillation apparatus is assembled. The solid sample is placed in the distillation flask with a few boiling chips.

  • Heating and Distillation: The flask is heated gently. The temperature is recorded when the liquid begins to boil and the vapor-liquid equilibrium is established, as indicated by a stable temperature reading on the thermometer.

  • Pressure Correction: If the boiling point is measured at a pressure other than 760 mmHg, a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point to the standard pressure.

Synthesis Workflow

The synthesis of this compound can be logically approached through a two-step process starting from commercially available reagents. The following diagram illustrates this synthetic pathway.

Synthesis_Workflow Reagent1 Succinic Anhydride Intermediate N-(4-Chlorophenyl)succinamic acid Reagent1->Intermediate Acylation Reagent2 4-Chloroaniline Reagent2->Intermediate Product This compound Intermediate->Product Dehydration/ Cyclization

A Technical Guide to Determining the Solubility of 3-(4-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 3-(4-Chlorophenyl)oxolane-2,5-dione. Given the absence of publicly available quantitative solubility data for this specific compound, this document serves as a foundational resource, equipping researchers with the theoretical knowledge and practical protocols necessary to perform such characterizations in a laboratory setting. Understanding solubility is a critical early step in the drug discovery and development process, influencing bioavailability, formulation, and overall viability of a potential therapeutic agent.[1][2]

Introduction to this compound and its Solubility

This compound, also known as 3-(4-chlorophenyl)succinic anhydride, is an organic compound featuring a polar succinic anhydride ring and a non-polar chlorophenyl group. This amphiphilic nature suggests a nuanced solubility profile. The principle of "like dissolves like" is the cornerstone for predicting solubility behavior.[3][4] The polar anhydride moiety may allow for interactions with polar solvents, while the chlorophenyl group suggests solubility in non-polar or weakly polar organic solvents.

In drug development, solubility dictates the approaches to formulation and is a key determinant of a drug's absorption and bioavailability.[5] Poor aqueous solubility can be a major hurdle, leading to unreliable results in in vitro assays and challenges in creating effective delivery systems.[1] Therefore, a thorough characterization of a compound's solubility in various solvents is essential.

Theoretical Framework for Solubility

The solubility of a compound is influenced by several physicochemical factors, including its molecular structure, the polarity of the solute and solvent, temperature, and molecular size.[6][7]

  • Molecular Structure and Polarity : this compound possesses both a hydrophilic (polar) region (the dione ring) and a lipophilic (non-polar) region (the chlorophenyl group). The presence of electronegative oxygen atoms in the anhydride ring creates a dipole moment, allowing for potential hydrogen bonding acceptance and dipole-dipole interactions with polar solvents.[3][8] Conversely, the aromatic chlorophenyl ring is non-polar and will interact favorably with non-polar solvents through van der Waals forces.

  • Temperature : For most solid solutes dissolving in liquid solvents, solubility tends to increase with temperature.[6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[6]

  • Thermodynamic vs. Kinetic Solubility : It is crucial to distinguish between these two concepts.[9][10]

    • Thermodynamic (or Equilibrium) Solubility is the maximum concentration of a compound in a saturated solution at equilibrium. It is a state-independent value. The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]

    • Kinetic Solubility is the concentration at which a compound, typically dissolved in a high-concentration organic stock solution (like DMSO) and then diluted into an aqueous buffer, begins to precipitate.[12] This value is often higher than the thermodynamic solubility due to the formation of a supersaturated state and is highly dependent on the experimental protocol.[13]

The logical relationship between these key factors is visualized below.

G Factors Influencing Solubility Solubility Solubility Solute_Properties Solute Properties (this compound) Solubility->Solute_Properties depends on Solvent_Properties Solvent Properties Solubility->Solvent_Properties depends on System_Conditions System Conditions Solubility->System_Conditions depends on Molecular_Structure Molecular Structure (Polar/Non-polar Moieties) Solute_Properties->Molecular_Structure Molecular_Size Molecular Size Solute_Properties->Molecular_Size Crystal_Lattice_Energy Crystal Lattice Energy Solute_Properties->Crystal_Lattice_Energy Polarity Polarity (Polar, Non-polar) Solvent_Properties->Polarity H_Bonding H-Bonding Capability Solvent_Properties->H_Bonding Temperature Temperature System_Conditions->Temperature Pressure Pressure (for gases) System_Conditions->Pressure pH pH (for ionizable compounds) System_Conditions->pH

Caption: Logical relationship of factors affecting solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[11] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Hexane, Dimethyl Sulfoxide (DMSO))

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure
  • Preparation : Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is formed. A common starting point is to add approximately 5-10 mg of the compound to 1 mL of the solvent.

  • Equilibration : Add a known volume of the selected solvent to the vial. Seal the vial tightly.

  • Agitation : Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[1][14]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Collection : Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

  • Filtration : Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

  • Dilution : Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification : Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

  • Calculation : Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

The workflow for this experimental protocol is illustrated in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Centrifuge to pellet undissolved solid D->E F Collect supernatant E->F G Filter supernatant (0.22 µm) F->G H Dilute filtrate accurately G->H I Quantify concentration (e.g., HPLC-UV) H->I J Calculate Solubility (mg/mL or µM) I->J

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation

Quantitative solubility data should be organized systematically to allow for clear interpretation and comparison across different conditions. The following table provides a template for recording experimental results.

Solvent SystemTemperature (°C)Measured Concentration (e.g., µg/mL)Standard DeviationSolubility (mg/mL)Qualitative Descriptor
Water25
pH 7.4 Buffer25
Ethanol25
DMSO25
Hexane25
Add other solvents

Note: The qualitative descriptors can be based on USP standards (e.g., Very soluble, Freely soluble, Soluble, Sparingly soluble, Slightly soluble, Very slightly soluble, Practically insoluble).

Conclusion

References

Potential Therapeutic Targets of 3-(4-Chlorophenyl)oxolane-2,5-dione: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a prospective analysis of the potential therapeutic targets of 3-(4-Chlorophenyl)oxolane-2,5-dione. Due to the limited direct biological data on this specific compound, this document extrapolates potential activities and mechanisms of action based on structurally related molecules, particularly succinimide and phenylsuccinimide derivatives. The primary focus is on the potential anticonvulsant properties mediated through the modulation of voltage-gated ion channels. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules targeting the central nervous system.

Introduction

This compound is a succinic anhydride derivative. The succinimide and succinic anhydride cores are present in a variety of biologically active compounds. Notably, the succinimide ring is a key pharmacophore in several established anticonvulsant drugs. The presence of a 4-chlorophenyl substituent is also common in centrally-acting agents and can significantly influence potency and pharmacokinetic properties. This guide will explore the most probable therapeutic targets for this compound based on an analysis of its structural components and the known pharmacology of its analogs.

Postulated Primary Therapeutic Target: T-type Calcium Channels

Based on extensive research on succinimide-based anticonvulsants like ethosuximide and methsuximide, the primary and most promising therapeutic target for this compound is the family of T-type voltage-gated calcium channels (Ca_v_3).[1][2] These channels, including the subtypes α1G (Ca_v_3.1), α1H (Ca_v_3.2), and α1I (Ca_v_3.3), play a crucial role in regulating neuronal excitability and are key players in the pathophysiology of absence seizures.[1][3]

T-type calcium channels are low-voltage activated channels that are involved in generating rhythmic burst firing of neurons, particularly in the thalamocortical circuit.[1][3] Aberrant activity in this circuit is a hallmark of absence epilepsy.[1][3] Succinimide anticonvulsants have been shown to inhibit these channels, thereby reducing the neuronal burst firing that underlies the characteristic spike-and-wave discharges seen on an electroencephalogram (EEG) during an absence seizure.[1][2]

Proposed Mechanism of Action

The proposed mechanism of action for this compound, acting through its hydrolyzed or amine-adducted succinimide-like form, is the blockade of T-type calcium channels . This inhibition is state-dependent, with a higher affinity for the inactivated state of the channel.[2] By stabilizing the inactivated state, the compound would reduce the number of channels available to open in response to membrane hyperpolarization, thus suppressing the low-threshold calcium spikes that trigger burst firing in thalamic neurons.

Signaling Pathway

The following diagram illustrates the role of T-type calcium channels in the thalamocortical circuit and the proposed inhibitory effect of this compound.

Thalamocortical_Circuit Figure 1: Proposed Mechanism of Action in the Thalamocortical Circuit cluster_Thalamus Thalamus cluster_Cortex Cortex cluster_Cellular Cellular Mechanism in TCR Neuron cluster_Drug Drug Action TCR Thalamocortical Relay Neuron RTN Reticular Thalamic Nucleus (RTN) Neuron TCR->RTN + (Glutamate) Cortex Cortical Pyramidal Neuron TCR->Cortex RTN->TCR - (GABA) Cortex->TCR Cortex->RTN + (Glutamate) Hyperpol Hyperpolarization (from RTN GABA release) T_Ca_Channel T-type Ca2+ Channel (Ca_v_3.1) Hyperpol->T_Ca_Channel De-inactivation Ca_Influx Ca2+ Influx T_Ca_Channel->Ca_Influx Opening LTS Low-Threshold Spike (LTS) Ca_Influx->LTS Burst Burst Firing of Action Potentials LTS->Burst Drug 3-(4-Chlorophenyl) oxolane-2,5-dione (Prospective) Drug->T_Ca_Channel Blockade

Proposed mechanism in the thalamocortical circuit.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for known succinimide anticonvulsants. This data provides a benchmark for the potential efficacy of this compound.

Table 1: In Vivo Anticonvulsant Activity of Analog Compounds in Mice

CompoundMES (ED₅₀, mg/kg)scPTZ (ED₅₀, mg/kg)6 Hz (32mA) (ED₅₀, mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Ethosuximide>5001303116935.3 (scPTZ)[4]
Methsuximide324827792.5 (MES)[2]
Compound 6 68.3>10028.2309.24.5 (MES)[5]
Compound 19 108.4>10046.1>300>2.8 (MES)[5]

*Compound 6 : 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione *Compound 19 : 3-(3-chlorophenyl)-1-[2-(4-phenylpiperazin-1-yl)-2-oxoethyl]-pyrrolidine-2,5-dione

Table 2: In Vitro Activity of Succinimide Analogs on T-type Calcium Channels

CompoundChannel SubtypeParameterValue (mM)Reference
Ethosuximideα1G, α1H, α1IIC₅₀ (persistent current)0.6[2]
α-methyl-α-phenylsuccinimide (MPS)α1G, α1I (inactivated state)K_I_0.3 - 0.5[2]
α-methyl-α-phenylsuccinimide (MPS)α1H (inactivated state)K_I_0.6 - 1.2[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potential anticonvulsant activity of this compound.

In Vivo Anticonvulsant Screening

The following diagram outlines the general workflow for in vivo anticonvulsant screening.

InVivo_Screening_Workflow Figure 2: General Workflow for In Vivo Anticonvulsant Screening cluster_tests Seizure Induction and Neurotoxicity Assessment start Start acclimatize Acclimatize Animals (e.g., Male CF-1 mice) start->acclimatize weigh_randomize Weigh and Randomize into Groups acclimatize->weigh_randomize drug_admin Administer Test Compound (i.p. or p.o.) or Vehicle weigh_randomize->drug_admin tpe Wait for Time to Peak Effect (TPE) drug_admin->tpe mes_test Maximal Electroshock (MES) Test tpe->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test tpe->scptz_test six_hz_test 6-Hz Seizure Test tpe->six_hz_test rotarod_test Rotarod Test (Neurotoxicity) tpe->rotarod_test observe Observe and Score (Protection or Seizure Endpoint, Latency to Fall) mes_test->observe scptz_test->observe six_hz_test->observe rotarod_test->observe data_analysis Data Analysis (Calculate ED₅₀, TD₅₀, PI) observe->data_analysis end End data_analysis->end

Workflow for in vivo anticonvulsant screening.

4.1.1. Maximal Electroshock (MES) Test [6][7][8]

  • Purpose: To identify compounds effective against generalized tonic-clonic seizures. This test measures the ability of a compound to prevent seizure spread.

  • Animals: Male CF-1 mice (20-25 g).

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.).

    • At the time of predicted peak effect, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[7]

    • Prior to stimulation, apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas.[7]

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is defined as protection.[7]

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of animals, is calculated using probit analysis.

4.1.2. Subcutaneous Pentylenetetrazole (scPTZ) Test [6][9]

  • Purpose: To identify compounds that raise the seizure threshold, often predictive of efficacy against absence and myoclonic seizures.

  • Animals: Male CF-1 mice (20-25 g).

  • Procedure:

    • Administer the test compound (i.p. or p.o.).

    • At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in a loose fold of skin on the back of the neck.[9]

    • Observe the animals for 30 minutes.

  • Endpoint: The presence or absence of a clonic seizure lasting for at least 5 seconds. The absence of such a seizure is defined as protection.[9]

  • Data Analysis: The ED₅₀ is calculated.

4.1.3. 6-Hz Seizure Test [10][11][12]

  • Purpose: To identify compounds effective against therapy-resistant partial seizures.

  • Animals: Male NMRI mice (22-28 g).

  • Procedure:

    • Administer the test compound (i.p. or p.o.).

    • At the time of predicted peak effect, apply a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 seconds duration) at a specific current (e.g., 32 mA or 44 mA for more resistant seizures) via corneal electrodes.[11]

  • Endpoint: Observation of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae. Lack of these signs indicates protection.[12]

  • Data Analysis: The ED₅₀ is calculated.

4.1.4. Rotarod Neurotoxicity Test [5][13][14]

  • Purpose: To assess motor impairment and acute neurotoxicity.

  • Apparatus: An accelerating rotarod apparatus.

  • Procedure:

    • Train the mice to stay on the rotating rod for a set duration (e.g., 1 minute) on the day before the experiment.

    • On the test day, administer the test compound.

    • At the time of predicted peak effect, place the mouse on the rod, which accelerates from a low speed to a high speed (e.g., 4 to 40 rpm over 5 minutes).[5]

    • Record the latency to fall from the rod.

  • Endpoint: An inability to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered a sign of neurotoxicity.

  • Data Analysis: The median toxic dose (TD₅₀), the dose that causes neurotoxicity in 50% of animals, is calculated.

In Vitro Mechanistic Studies: Whole-Cell Patch Clamp[15][16][17]
  • Purpose: To directly measure the effect of the compound on T-type calcium channel currents.

  • Preparation: Cells expressing specific human T-type calcium channel subtypes (e.g., HEK-293 cells stably transfected with CACNA1G, CACNA1H, or CACNA1I).

  • Procedure:

    • A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • The cell's membrane potential is clamped at a holding potential (e.g., -100 mV).

    • Voltage steps are applied to elicit T-type currents.

    • The test compound is applied via the bath solution, and the effect on the current amplitude and kinetics is measured.

  • Data Analysis: Concentration-response curves are generated to calculate the IC₅₀ value for channel block. The voltage and state-dependence of the block can also be determined by varying the holding potential and the voltage pulse protocols.

Other Potential Therapeutic Targets

While T-type calcium channels represent the most probable primary target, other mechanisms cannot be ruled out and warrant investigation:

  • Voltage-Gated Sodium Channels: Many anticonvulsants act by blocking sodium channels. The MES test is a good indicator of this type of activity.[7]

  • GABAergic System: Enhancement of GABA-mediated inhibition is another common anticonvulsant mechanism. The scPTZ test can sometimes indicate activity at GABA_A_ receptors.

  • Covalent Modification: As a succinic anhydride, the parent compound is a reactive electrophile and could potentially form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) on various protein targets. This could lead to a different pharmacological profile, but also carries a higher risk of idiosyncratic toxicity.

Conclusion

Based on a comprehensive analysis of its structural features and the pharmacology of related compounds, this compound is a promising candidate for development as an anticonvulsant agent. The primary therapeutic target is likely to be T-type voltage-gated calcium channels, suggesting potential efficacy in the treatment of absence seizures and possibly other seizure types, including therapy-resistant partial seizures. The experimental protocols outlined in this guide provide a clear path for the preclinical evaluation of this and similar compounds. Further investigation is required to confirm these prospective targets and to fully characterize the pharmacological profile of this molecule.

References

Methodological & Application

Application Notes and Protocols: 3-(4-Chlorophenyl)oxolane-2,5-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data and established medicinal chemistry applications for 3-(4-Chlorophenyl)oxolane-2,5-dione are not extensively available in the public domain. The following application notes and protocols are based on the well-established activities of the broader class of succinic anhydride and succinimide derivatives, particularly those bearing aryl substituents. This compound serves as a key synthetic intermediate for accessing pharmacologically active molecules.

Introduction: The Succinimide Scaffold in Medicinal Chemistry

The succinimide (pyrrolidine-2,5-dione) ring system is a "privileged scaffold" in medicinal chemistry, renowned for its presence in a variety of biologically active compounds.[1][2] Derivatives of succinimide have demonstrated a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3]

This compound, a substituted succinic anhydride, is a valuable precursor for the synthesis of a library of 3-(4-chlorophenyl)succinimide derivatives. The introduction of the 4-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this scaffold an interesting subject for drug discovery programs.

Key Application: Anticonvulsant Agents

The most prominent application of succinimide derivatives is in the management of epilepsy.[4][5][6] These compounds are particularly effective against absence seizures.[4][5]

Mechanism of Action: Succinimide anticonvulsants are believed to exert their effects by inhibiting low-voltage-activated (T-type) calcium channels in thalamic neurons.[4] This action suppresses the characteristic spike-and-wave discharges observed in electroencephalograms (EEGs) during absence seizures.[4][5]

Structure-Activity Relationships (SAR) of Related Compounds:

Studies on N-phenylsuccinimide derivatives have revealed key structural features that influence their anticonvulsant activity:

  • Substitution on the Phenyl Ring: The presence of a halogen, such as chlorine, on the phenyl ring can enhance anticonvulsant activity.[3]

  • Substitution on the Succinimide Ring: Alkyl or aryl groups at the 3-position of the succinimide ring can modulate the potency and pharmacokinetic profile.[3]

Data Presentation: Anticonvulsant Activity of Related Succinimide Derivatives

The following table summarizes the anticonvulsant activity of representative 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives from a study on related compounds. This data illustrates the potential of this chemical class.

Compound IDR (Substitution on N)MES Test (ED₅₀ mg/kg)scPTZ Test (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
9 2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl> 300> 300> 300-
17 2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl150.5> 300> 300> 2.0

Data adapted from a study on 3-(chlorophenyl)-pyrrolidin-1-yl-acetamides.[7] MES = Maximal Electroshock Seizure test; scPTZ = subcutaneous Pentylenetetrazole test.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route based on the cyclization of the corresponding succinic acid derivative.

Materials:

  • 2-(4-Chlorophenyl)succinic acid

  • Acetyl chloride or Acetic anhydride

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-(4-chlorophenyl)succinic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere, add acetyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess reagent under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of N-Substituted 3-(4-Chlorophenyl)succinimide Derivatives

This protocol outlines the conversion of the anhydride to a succinimide derivative.

Materials:

  • This compound

  • Primary amine (R-NH₂) (1 equivalent)

  • Glacial acetic acid or another suitable solvent

  • Sodium acetate (optional, as a catalyst)

  • Standard laboratory glassware and heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) and the desired primary amine (1 equivalent) in glacial acetic acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the formation of the succinimide by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow cluster_synthesis Synthesis of Target Compounds cluster_evaluation Biological Evaluation Start 2-(4-Chlorophenyl)succinic acid Anhydride This compound Start->Anhydride Cyclization (e.g., Acetyl Chloride) Succinimide N-Substituted 3-(4-Chlorophenyl)succinimide Anhydride->Succinimide Condensation Amine Primary Amine (R-NH2) Amine->Succinimide In_vitro In vitro Assays (e.g., Enzyme Inhibition) Succinimide->In_vitro In_vivo In vivo Models (e.g., MES, scPTZ tests) Succinimide->In_vivo SAR Structure-Activity Relationship (SAR) In_vitro->SAR In_vivo->SAR

Caption: Synthetic and evaluation workflow for 3-(4-chlorophenyl)succinimide derivatives.

signaling_pathway Thalamic_Neuron Thalamic Neuron T_type_Ca_Channel T-type Ca²⁺ Channel Thalamic_Neuron->T_type_Ca_Channel Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Succinimide_Derivative 3-(4-Chlorophenyl)succinimide Derivative Succinimide_Derivative->T_type_Ca_Channel Inhibition Spike_Wave Spike-and-Wave Discharges Ca_Influx->Spike_Wave Absence_Seizure Absence Seizure Spike_Wave->Absence_Seizure

Caption: Proposed mechanism of action for succinimide-based anticonvulsants.

References

Application Notes and Protocols for the Synthesis of 3-(4-Chlorophenyl)oxolane-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for 3-(4-Chlorophenyl)oxolane-2,5-dione and its derivatives. This class of compounds holds promise for further investigation in drug discovery due to the prevalence of the 4-chlorophenyl moiety in various biologically active molecules.

Introduction

This compound, also known as 3-(4-chlorophenyl)succinic anhydride, is a five-membered heterocyclic compound. The presence of the electron-withdrawing chloro group on the phenyl ring and the reactive anhydride functionality make it an interesting scaffold for the synthesis of a diverse range of derivatives with potential pharmacological activities. Analogous structures, such as substituted furanones and other succinic anhydride derivatives, have demonstrated a variety of biological effects, including antimicrobial and anticancer activities. These notes will detail a plausible synthetic route and explore potential biological applications based on existing literature for structurally related compounds.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process commencing with a Stobbe condensation, followed by cyclization of the resulting intermediate.

Synthesis_Pathway cluster_step1 Step 1: Stobbe Condensation cluster_step2 Step 2: Cyclization (Dehydration) 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Stobbe_Product 4-(4-Chlorophenyl)itaconic acid (or its ester) 4-Chlorobenzaldehyde->Stobbe_Product 1. Diethyl_Succinate Diethyl_Succinate Diethyl_Succinate->Stobbe_Product 2. Base Base (e.g., NaH, KOtBu) Base->Stobbe_Product Catalyst Target_Molecule This compound Stobbe_Product->Target_Molecule Heat Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Target_Molecule

Caption: Synthetic route for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Chlorophenyl)itaconic acid via Stobbe Condensation

Objective: To synthesize the succinic acid derivative intermediate through the Stobbe condensation of 4-chlorobenzaldehyde and diethyl succinate.

Materials:

  • 4-Chlorobenzaldehyde

  • Diethyl succinate

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene or tert-butanol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a suspension of sodium hydride (1.1 eq.) in anhydrous toluene.

  • A solution of 4-chlorobenzaldehyde (1.0 eq.) and diethyl succinate (1.2 eq.) in anhydrous toluene is added dropwise to the stirred suspension at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.

  • The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting materials.

  • The aqueous layer is then acidified with concentrated HCl to a pH of approximately 2, leading to the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound (Cyclization)

Objective: To cyclize the 4-(4-chlorophenyl)itaconic acid to the corresponding anhydride.

Materials:

  • 4-(4-Chlorophenyl)itaconic acid (from Protocol 1)

  • Acetic anhydride

  • Anhydrous sodium acetate (catalytic amount)

Procedure:

  • In a round-bottom flask, a mixture of 4-(4-chlorophenyl)itaconic acid (1.0 eq.) and acetic anhydride (3.0 eq.) is prepared.

  • A catalytic amount of anhydrous sodium acetate is added to the mixture.

  • The reaction mixture is heated at reflux for 2-3 hours.

  • After cooling, the excess acetic anhydride is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexane) to yield the pure this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterExpected Value
Molecular Formula C₁₀H₇ClO₃
Molecular Weight 210.62 g/mol
Appearance White to off-white solid
Melting Point 152-154 °C
¹H NMR (CDCl₃, δ ppm) ~7.4 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.0 (m, 1H, CH), ~3.3 (m, 2H, CH₂)
¹³C NMR (CDCl₃, δ ppm) ~172, ~168 (C=O), ~136, ~134, ~130, ~129 (Ar-C), ~45 (CH), ~35 (CH₂)
IR (KBr, cm⁻¹) ~1850, ~1780 (C=O anhydride), ~1600 (C=C aromatic), ~830 (C-Cl)
Mass Spec (m/z) [M]⁺ at 210/212

Application Notes: Potential Biological Activities

While specific biological data for this compound is limited, the structural motifs present in this molecule suggest potential for antimicrobial and anticancer activities.

Antimicrobial Activity

Substituted 2(5H)-furanones, which are structurally related to the target molecule, have been reported to exhibit selective antimicrobial activity, particularly against Gram-positive bacteria. The proposed mechanism of action involves the induction of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and cell death.

Antimicrobial_Pathway Target_Molecule This compound Derivative Bacterial_Cell Gram-Positive Bacterium Target_Molecule->Bacterial_Cell ROS_Induction Induction of Reactive Oxygen Species (ROS) Bacterial_Cell->ROS_Induction Internalization Oxidative_Stress Oxidative Stress ROS_Induction->Oxidative_Stress Cell_Death Bacterial Cell Death Oxidative_Stress->Cell_Death Biological_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Antimicrobial_Screening Antimicrobial Screening (MIC/MBC assays) Purification->Antimicrobial_Screening Cytotoxicity_Screening Cytotoxicity Screening (MTT/SRB assays) Purification->Cytotoxicity_Screening Mechanism_Studies Mechanism of Action Studies (e.g., ROS assay, Western Blot) Antimicrobial_Screening->Mechanism_Studies Cytotoxicity_Screening->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

The Synthetic Versatility of 3-(4-Chlorophenyl)oxolane-2,5-dione: A Gateway to Novel Organic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – 3-(4-Chlorophenyl)oxolane-2,5-dione, a substituted succinic anhydride derivative, is emerging as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a reactive anhydride moiety with a synthetically adaptable chlorophenyl group, provide a gateway for the construction of a diverse array of complex organic molecules, including novel heterocyclic frameworks and potentially biologically active compounds. This application note provides an overview of its utility, supported by detailed experimental protocols for key transformations, catering to researchers, scientists, and professionals in drug development.

Core Applications in Organic Synthesis

The reactivity of this compound is primarily centered around the electrophilic nature of its anhydride ring. This allows for facile reactions with a wide range of nucleophiles, leading to ring-opening and the introduction of the 3-(4-chlorophenyl)succinyl moiety into various molecular scaffolds. This fundamental reactivity serves as the foundation for its application in the synthesis of:

  • Heterocyclic Compounds: The di-carbonyl functionality of the opened anhydride is perfectly poised for subsequent cyclization reactions, enabling the synthesis of a variety of nitrogen, oxygen, and sulfur-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in numerous drug molecules.

  • Novel Carboxylic Acid Derivatives: Ring-opening with alcohols, amines, and other nucleophiles provides straightforward access to mono-and di-substituted carboxylic acid derivatives, which can serve as key intermediates in multi-step synthetic sequences.

  • Functional Polymers: The anhydride functionality can be exploited for the development of novel polymers and materials with tailored properties, where the chlorophenyl group can influence characteristics such as thermal stability and solubility.

Experimental Protocols

The following protocols provide detailed methodologies for representative reactions utilizing this compound.

Protocol 1: Synthesis of 2-(4-Chlorophenyl)succinic Acid

This protocol details the hydrolysis of this compound to its corresponding diacid, a fundamental precursor for further synthetic elaborations.

Workflow for the Synthesis of 2-(4-Chlorophenyl)succinic Acid

G reagent This compound process1 Hydrolysis (Reflux) reagent->process1 Dissolve solvent Water solvent->process1 product 2-(4-Chlorophenyl)succinic Acid process2 Crystallization process1->process2 Cool to RT process3 Wash with cold water process2->process3 Filter process3->product Dry

Caption: Workflow for the hydrolysis of this compound.

Materials:

  • This compound (1.0 eq)

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound.

  • Add a sufficient amount of deionized water to form a slurry.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature, which should induce crystallization of the product.

  • If crystallization is slow, cool the flask in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the product under vacuum to afford 2-(4-Chlorophenyl)succinic acid.

Expected Yield: >95%

Protocol 2: Synthesis of a 3-(4-Chlorophenyl)succinamic Acid Derivative

This protocol outlines the ring-opening of this compound with a primary amine to generate a succinamic acid derivative, a common intermediate in the synthesis of nitrogen-containing heterocycles.

General Reaction Scheme for Succinamic Acid Synthesis

G anhydride This compound reaction Ring-Opening Aminolysis anhydride->reaction Reactant amine Primary Amine (R-NH2) amine->reaction Nucleophile product Succinamic Acid Derivative reaction->product

Caption: General scheme for the synthesis of succinamic acid derivatives.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Aniline) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • To this solution, add the primary amine dropwise over a period of 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data:

The following table summarizes typical yields for the synthesis of various succinamic acid derivatives from this compound.

Primary Amine (R-NH2)SolventReaction Time (h)Yield (%)
AnilineDCM292
BenzylamineTHF1.595
CyclohexylamineAcetonitrile388

Future Outlook

The synthetic utility of this compound is vast and continues to be explored. Its ability to serve as a scaffold for the introduction of the 4-chlorophenyl moiety, a common pharmacophore, makes it a particularly attractive starting material for the development of new therapeutic agents. Further research into its applications in asymmetric synthesis and the development of novel polymeric materials is anticipated to unlock even greater potential for this versatile building block. The straightforward and high-yielding protocols associated with its use make it an accessible and valuable tool for a wide range of synthetic chemists.

Application Notes and Protocols for 3-(4-Chlorophenyl)oxolane-2,5-dione Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)oxolane-2,5-dione, also known as 3-(4-chlorophenyl)succinic anhydride, is a versatile chemical intermediate. Its structure, featuring a reactive anhydride ring and a chlorophenyl moiety, makes it a valuable building block in organic synthesis. The anhydride functionality allows for facile reactions with a variety of nucleophiles, leading to the formation of amides and esters, which are key structural motifs in many biologically active compounds. This document provides detailed experimental protocols for the synthesis of this compound and its subsequent reactions with an amine and an alcohol, along with characterization data.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₀H₇ClO₃
Molecular Weight210.61 g/mol
AppearanceWhite to off-white solid (predicted)
PurityMin. 95%[1]

Synthesis Protocol

The synthesis of this compound is a two-step process starting from 4-chlorobenzaldehyde and diethyl succinate via a Stobbe condensation, followed by hydrolysis and cyclization.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_0 Step 1: Stobbe Condensation & Hydrolysis cluster_1 Step 2: Reduction & Cyclization A 4-Chlorobenzaldehyde + Diethyl Succinate C Reaction Mixture (Reflux) A->C B Sodium Ethoxide in Ethanol B->C D Hydrolysis (e.g., aq. HCl) C->D E 3-(4-Chlorophenyl)itaconic acid (Intermediate) D->E F Reduction (e.g., Na/Hg) E->F G 3-(4-Chlorophenyl)succinic acid F->G H Acetyl Chloride (Reflux) G->H I This compound (Final Product) H->I

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 3-(4-Chlorophenyl)succinic acid via Stobbe Condensation

The Stobbe condensation involves the reaction of an aldehyde or ketone with a succinic acid ester in the presence of a strong base to yield an alkylidenesuccinic acid or its derivatives[2][3][4].

Materials:

  • 4-Chlorobenzaldehyde

  • Diethyl succinate

  • Sodium metal

  • Absolute ethanol

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium amalgam (Na/Hg)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Stobbe Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of 4-chlorobenzaldehyde and diethyl succinate dropwise with stirring. After the addition is complete, reflux the mixture for several hours.

  • Hydrolysis: After cooling, the reaction mixture is concentrated, and the resulting salt of the half-ester is hydrolyzed by heating with concentrated hydrochloric acid. This step yields 3-(4-chlorophenyl)itaconic acid.

  • Reduction: The intermediate itaconic acid derivative is then reduced to 3-(4-chlorophenyl)succinic acid. A common method for this reduction is the use of sodium amalgam in an aqueous solution.

Step 2: Cyclization to this compound

The synthesized 3-(4-chlorophenyl)succinic acid is cyclized to the corresponding anhydride using a dehydrating agent like acetyl chloride.

Materials:

  • 3-(4-Chlorophenyl)succinic acid

  • Acetyl chloride

  • Anhydrous ether

Procedure:

  • Place 3-(4-chlorophenyl)succinic acid in a round-bottom flask fitted with a reflux condenser.

  • Add an excess of acetyl chloride.

  • Gently reflux the mixture until the solid dissolves completely and the evolution of HCl gas ceases. This process typically takes one to two hours.

  • Allow the solution to cool to room temperature and then chill in an ice bath to crystallize the product.

  • Collect the crystals by vacuum filtration, wash with anhydrous ether, and dry in a vacuum desiccator.

Reaction Protocols

This compound readily undergoes nucleophilic acyl substitution at one of its carbonyl carbons, leading to ring-opening.

Aminolysis: Reaction with a Primary Amine

Acid anhydrides react with primary amines to form a carboxylic acid and an amide[5][6][7].

Experimental Protocol: Reaction with 4-Chloroaniline

This protocol is adapted from the synthesis of N-(4-chlorophenyl)succinamic acid[8].

Materials:

  • This compound

  • 4-Chloroaniline

  • Toluene

  • Dilute hydrochloric acid

Procedure:

  • Dissolve this compound in toluene in a round-bottom flask.

  • In a separate flask, dissolve an equimolar amount of 4-chloroaniline in toluene.

  • Add the 4-chloroaniline solution dropwise to the anhydride solution with constant stirring at room temperature.

  • Continue stirring for one to two hours after the addition is complete.

  • If a precipitate forms, collect it by filtration. If not, treat the reaction mixture with dilute hydrochloric acid to remove any unreacted 4-chloroaniline.

  • The resulting solid, N-(4-chlorophenyl)-2-(4-chlorophenyl)succinamic acid, is then filtered, washed with water, and can be recrystallized from ethanol.

Alcoholysis: Reaction with an Alcohol

Acid anhydrides react with alcohols, often in the presence of a base or acid catalyst, to produce an ester and a carboxylic acid[9][10][11].

Experimental Protocol: Reaction with Methanol

This protocol is a general method for the esterification of cyclic anhydrides[2][3].

Materials:

  • This compound

  • Methanol

  • Sulfuric acid (catalytic amount) or Pyridine

Procedure:

  • Dissolve this compound in an excess of methanol in a round-bottom flask.

  • Add a catalytic amount of sulfuric acid or pyridine to the solution.

  • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove the carboxylic acid byproduct and the catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester product.

Data Presentation

Table 1: Synthesis of this compound and its Reaction Products

CompoundStarting MaterialsReagentsSolventYield (%)Melting Point (°C)
3-(4-Chlorophenyl)succinic acid 4-Chlorobenzaldehyde, Diethyl succinate1. NaOEt2. HCl3. Na/HgEthanol--
This compound 3-(4-Chlorophenyl)succinic acidAcetyl chloride---
N-(4-chlorophenyl)-2-(4-chlorophenyl)succinamic acid This compound, 4-Chloroaniline-Toluene--
Methyl 2-(4-chlorophenyl)-4-oxo-4-methoxybutanoate This compound, MethanolH₂SO₄ or PyridineMethanol--

Note: Dashes indicate that specific quantitative data for these exact compounds were not available in the searched literature and would need to be determined experimentally.

Potential Signaling Pathways and Biological Activities

Derivatives of succinimide (pyrrolidine-2,5-dione), the core structure formed upon reaction of succinic anhydrides with ammonia or primary amines, exhibit a wide range of biological activities. These include anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties[4][12]. The introduction of a chlorophenyl group can significantly influence the biological activity of the resulting molecule. For instance, chlorophenyl-substituted semicarbazones have shown anticonvulsant activity[5].

The reaction products of this compound, particularly the succinimide derivatives, could potentially interact with various biological targets. For example, some succinimide-based compounds have been shown to induce apoptosis in cancer cells through the activation of stress signaling pathways[2].

Signaling Pathway Diagram

Signaling_Pathway cluster_pathway Potential Biological Action of Succinimide Derivatives cluster_downstream Potential Downstream Effects Anhydride This compound Succinimide Chlorophenyl-substituted Succinimide Derivative Anhydride->Succinimide Reaction with Amine Primary Amine (e.g., in biological systems) Amine->Succinimide Target Cellular Targets (e.g., Enzymes, Receptors) Succinimide->Target Pathway Modulation of Signaling Pathways (e.g., MAPK, NF-kB) Target->Pathway Response Biological Response (e.g., Apoptosis, Anti-inflammatory) Pathway->Response

Caption: Hypothetical signaling pathway for chlorophenyl-substituted succinimide derivatives.

Conclusion

This compound is a valuable intermediate for the synthesis of novel compounds with potential applications in drug discovery. The protocols provided herein offer a framework for its synthesis and subsequent derivatization. Further research is warranted to explore the full scope of its reactivity and the biological activities of its derivatives. It is recommended that all experiments be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols: 3-(4-Chlorophenyl)oxolane-2,5-dione as a Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(4-chlorophenyl)oxolane-2,5-dione, also known as 3-(4-chlorophenyl)succinic anhydride, as a key starting material for the synthesis of various biologically active heterocyclic compounds. The protocols detailed herein focus on the synthesis of pyridazinone derivatives, which have shown significant potential in antimicrobial and anticancer applications.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. The presence of the anhydride moiety allows for facile reactions with a variety of nucleophiles, leading to the formation of diverse heterocyclic scaffolds. The 4-chlorophenyl substituent is a common feature in many pharmacologically active molecules, often contributing to enhanced biological activity. This document outlines the synthesis of key heterocyclic derivatives and presents their biological evaluation data.

Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

A primary application of this compound is in the synthesis of pyridazinone derivatives. The reaction proceeds via a two-step, one-pot sequence involving the initial ring-opening of the anhydride to form the corresponding butanoic acid derivative, followed by cyclization with hydrazine.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation start This compound intermediate 4-(4-chlorophenyl)-4-oxobutanoic acid start->intermediate Hydrolysis (in situ) product 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one intermediate->product Cyclocondensation reagent1 Hydrazine Hydrate (in Ethanol) reagent1->product purification Recrystallization (from Ethanol) product->purification antimicrobial Antimicrobial Screening purification->antimicrobial anticancer Anticancer Screening purification->anticancer

Caption: Synthetic workflow for 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one and its biological evaluation.

Detailed Experimental Protocol

Synthesis of 6-(4-chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one (A representative protocol)

This protocol is adapted from the synthesis of similar pyridazinone derivatives and can be applied to the reaction of this compound with substituted hydrazines.[1]

  • Preparation of 4-(4-chlorophenyl)-4-oxobutanoic acid: While this intermediate can be formed in situ, it can also be prepared by the Friedel-Crafts acylation of chlorobenzene with succinic anhydride.

  • Cyclization: A mixture of the appropriate β-aroylpropionic acid (in this case, 4-(4-chlorophenyl)-4-oxobutanoic acid) and a substituted hydrazine (e.g., 4-hydrazinobenzenesulfonamide hydrochloride) is refluxed in ethanol.

  • Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure product.

Quantitative Data

The following tables summarize the characterization and biological activity data for representative pyridazinone derivatives synthesized from 3-(4-chlorophenyl)succinic anhydride precursors.

Table 1: Physicochemical and Spectroscopic Data of 6-(4-Chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one [1]

PropertyValue
Molecular Formula C₁₆H₁₄ClN₃O₃S
Yield 70%
Melting Point (°C) 220–222
¹H NMR (δ ppm) 2.78 and 3.16 (each t, 2 × -CH₂-), 7.27 (2H, s, SO₂NH₂), 7.54 (2H, d, J = 8.5 Hz, Ar-H), 7.77 (2H, d, J = 8.6 Hz, Ar-H), 7.86 (2H, J = 6.2 Hz, Ar-H), and 7.89 (2H, d, J = 6.2 Hz, Ar-H)
Mass Spec (m/z) 363 [M⁺], 364 [M+1]
IR (ν_max_, cm⁻¹) 3303 and 3225 (NH₂), 1644 (C=O), 1591 (C=N), 1334 and 1154 (SO₂N)

Table 2: Anticancer Activity of Pyridazinone Derivatives against Human Cancer Cell Lines (GI₅₀ in µM) [1][2]

CompoundLeukemia (SR)Non-Small-Cell Lung (NCI-H522)Breast Cancer (BT-549)
2g < 2< 2< 2
2h < 0.1< 0.1-

Table 3: Antimicrobial Activity of Pyridazinone Derivatives (MIC in µg/mL) [3][4]

CompoundStaphylococcus aureusCandida albicans
10h 16-
8g -16
7 7.8-
13 --

Logical Relationship of Synthesis

The synthesis of various heterocyclic systems from this compound is dependent on the choice of the nucleophile. The following diagram illustrates this relationship.

Logical_Relationship cluster_nucleophiles Nucleophiles cluster_products Heterocyclic Products start This compound pyridazinone Pyridazinones start->pyridazinone pyrrolidinone Pyrrolidinones start->pyrrolidinone diazepinedione Diazepinediones start->diazepinedione hydrazine Hydrazine/ Substituted Hydrazines hydrazine->pyridazinone amines Primary Amines amines->pyrrolidinone amino_acids Amino Acids amino_acids->diazepinedione

Caption: Relationship between nucleophile and the resulting heterocycle.

Conclusion

This compound serves as a readily available and versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly pyridazinones. The straightforward reaction conditions and the significant biological activities of the resulting products make this building block highly valuable for applications in medicinal chemistry and drug discovery. The presented protocols and data provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel heterocyclic derivatives based on this scaffold.

References

Application Notes and Protocols: 3-(4-Chlorophenyl)oxolane-2,5-dione in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)oxolane-2,5-dione, also known as 3-(4-chlorophenyl)succinic anhydride, is a versatile chemical intermediate pivotal in the synthesis of a variety of bioactive molecules. Its strained five-membered ring structure renders it susceptible to nucleophilic attack, making it an excellent starting material for the creation of diverse chemical scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules, primarily focusing on N-substituted succinimide derivatives with demonstrated anticonvulsant and potential antimicrobial activities.

Core Applications

The primary application of this compound in medicinal chemistry lies in the synthesis of succinimide (pyrrolidine-2,5-dione) derivatives . These compounds have garnered significant attention due to their potent biological activities, particularly as anticonvulsant agents . The mechanism of action for many of these derivatives involves the blockade of T-type calcium channels in the brain, which are implicated in the generation of absence seizures.

Furthermore, the succinimide scaffold and other heterocyclic systems derived from this starting material have shown promise as antimicrobial agents , exhibiting activity against various bacterial and fungal strains.

Data Presentation: Biological Activity of Synthesized Derivatives

The following table summarizes the quantitative biological activity data for a selection of N-substituted succinimide derivatives synthesized from this compound.

Compound IDR-Group (Substituent on Nitrogen)Biological ActivityQuantitative DataReference
1 -C₆H₅ (Phenyl)AnticonvulsantMES ED₅₀: >100 mg/kg[1]
2 -C₆H₄-4-F (4-Fluorophenyl)AnticonvulsantMES ED₅₀: 89.5 mg/kg[1]
3 -C₆H₄-4-Cl (4-Chlorophenyl)AnticonvulsantMES ED₅₀: 75.3 mg/kg[1]
4 -C₆H₄-4-Br (4-Bromophenyl)AnticonvulsantMES ED₅₀: 68.2 mg/kg[1]
5 -C₆H₄-4-CH₃ (4-Methylphenyl)AnticonvulsantMES ED₅₀: 95.1 mg/kg[1]
6 -C₆H₄-4-OCH₃ (4-Methoxyphenyl)AnticonvulsantMES ED₅₀: 110.2 mg/kg[1]
7 -CH₂C₆H₅ (Benzyl)AnticonvulsantMES ED₅₀: 125.7 mg/kg[1]
8 -C₆H₄-4-Cl (4-Chlorophenyl)Antibacterial (S. aureus)MIC: 50 µg/mL[2]
9 -C₆H₄-4-Cl (4-Chlorophenyl)Antibacterial (E. coli)MIC: 100 µg/mL[2]
10 -C₆H₄-4-Cl (4-Chlorophenyl)Antifungal (C. albicans)MIC: 100 µg/mL[3]

MES = Maximal Electroshock Seizure Test; ED₅₀ = Median Effective Dose; MIC = Minimum Inhibitory Concentration.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-3-(4-chlorophenyl)succinimides

This protocol describes a general method for the synthesis of N-aryl succinimide derivatives from this compound and various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline, 4-fluoroaniline, etc.)

  • Glacial acetic acid

  • Ethanol

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in glacial acetic acid.

  • Addition of Amine: To this solution, add the appropriately substituted aniline (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After completion of the reaction, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of ice-cold water with constant stirring.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration.

  • Washing: Wash the crude product thoroughly with distilled water to remove any unreacted starting materials and acetic acid.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure N-aryl-3-(4-chlorophenyl)succinimide.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This protocol outlines the procedure for evaluating the anticonvulsant activity of the synthesized compounds using the MES test in mice.

Animals:

  • Male albino mice (20-25 g)

Procedure:

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses, typically dissolved in a suitable vehicle like a solution of 1% carboxymethyl cellulose (CMC). A control group should receive only the vehicle.

  • Induction of Seizures: After a predetermined time (e.g., 30 minutes or 1 hour) following compound administration, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered as the endpoint for protection.

  • Data Analysis: The median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the tonic hind limb extension, is calculated using appropriate statistical methods (e.g., probit analysis).

Visualizations

Signaling Pathway of Succinimide Anticonvulsants

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron T_type T-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx T_type->Ca_influx Mediates Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Ca_influx->Vesicle_fusion Reduced_excitation Reduced Neuronal Excitability Vesicle_fusion->Reduced_excitation Reduced Excitation Succinimide 3-(4-Chlorophenyl)succinimide Derivative Succinimide->T_type Blocks

Caption: Mechanism of action of succinimide anticonvulsants.

Experimental Workflow for Synthesis and Evaluation

Synthesis_Workflow Start This compound + Substituted Amine Reaction Reaction in Glacial Acetic Acid (Reflux) Start->Reaction Workup Aqueous Work-up & Filtration Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Bio_Screening Biological Screening (Anticonvulsant/Antimicrobial) Purification->Bio_Screening Data_Analysis Data Analysis (ED₅₀ / MIC) Bio_Screening->Data_Analysis

Caption: Workflow for synthesis and biological evaluation.

References

Application Notes and Protocols for the Quantification of 3-(4-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-(4-Chlorophenyl)oxolane-2,5-dione, a key intermediate in various synthetic processes. The following protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible quantification in diverse matrices. Three distinct analytical methods are presented: a primary High-Performance Liquid Chromatography (HPLC) method for robust quantification, a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and sensitivity, and a tertiary UV-Vis Spectrophotometric method for rapid screening.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is recommended for the routine quantification of this compound due to its accuracy, precision, and robustness. The methodology is based on the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobicity.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

1.2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the 0.1% phosphoric acid solution by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix the required volumes of acetonitrile and 0.1% phosphoric acid solution and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.3. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

1.4. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

Data Presentation
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantification (LOQ)0.80 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2.0%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase (ACN:0.1% H3PO4) D HPLC System Setup A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solution C->E D->E F Acquire Chromatograms E->F G Construct Calibration Curve F->G H Calculate Concentration G->H

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity, making it suitable for the trace-level quantification and confirmation of this compound. A derivatization step is included to improve the volatility and thermal stability of the analyte.

Experimental Protocol

2.1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

  • Quantification Ion: To be determined from the mass spectrum of the derivatized analyte.

2.2. Reagent and Standard Preparation:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC method.

  • Working Standard Solutions: Prepare by diluting the stock solution with a suitable solvent (e.g., dichloromethane).

2.3. Derivatization and Sample Preparation:

  • Pipette a known volume of the standard or sample solution into a vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2.4. Analysis and Quantification:

  • Inject the derivatized standards to create a calibration curve.

  • Inject the derivatized samples and quantify using the selected ion.

Data Presentation
ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.02 µg/mL
Limit of Quantification (LOQ)0.07 µg/mL
Accuracy (% Recovery)97.8 - 102.5%
Precision (% RSD)< 3.0%

Workflow Diagram

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_quant Quantification A Prepare Standard Solutions C Evaporate to Dryness A->C B Prepare Sample Solution B->C D Add Derivatization Reagent C->D E Heat at 70°C for 30 min D->E G Inject Derivatized Standards & Samples E->G F GC-MS System Setup F->G H Acquire Mass Spectra G->H I Construct Calibration Curve H->I J Calculate Concentration I->J

GC-MS Analysis Workflow

UV-Vis Spectrophotometry

This method is a simple and rapid technique for the quantification of this compound in solutions where interfering substances are minimal. It is based on the Beer-Lambert law.

Experimental Protocol

3.1. Instrumentation:

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer.

3.2. Reagent and Standard Preparation:

  • Solvent: Acetonitrile.

  • Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC method, using acetonitrile as the solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2, 5, 10, 15, 20 µg/mL) using acetonitrile.

3.3. Sample Preparation:

  • Dissolve a known quantity of the sample in acetonitrile to obtain a concentration within the linear range.

  • Ensure the solution is clear and free of particulates.

3.4. Analysis and Quantification:

  • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution from 200 to 400 nm.

  • Measure the absorbance of the standard solutions at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Data Presentation
ParameterResult
λmax~228 nm
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Molar Absorptivity (ε)To be determined experimentally

Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quant Quantification A Prepare Standard Solutions D Measure Absorbance of Standards A->D B Prepare Sample Solution E Measure Absorbance of Sample B->E C Determine λmax C->D C->E F Construct Calibration Curve D->F G Calculate Concentration E->G F->G

UV-Vis Spectrophotometry Workflow

Safe Handling and Storage of 3-(4-Chlorophenyl)oxolane-2,5-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(4-Chlorophenyl)oxolane-2,5-dione was publicly available at the time of this writing. The following guidelines are based on the safety profiles of structurally similar compounds, namely phenylsuccinic anhydride and succinic anhydride. It is imperative to treat this compound with at least the same level of caution as these analogs and to conduct a thorough risk assessment before handling.

This document provides detailed application notes and protocols for the safe handling and storage of this compound, a compound of interest in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS), the following procedures are extrapolated from data on analogous succinic anhydride compounds.

Hazard Identification and Summary

Based on analogous compounds, this compound is anticipated to be a solid that may cause irritation to the skin, eyes, and respiratory tract.[1][2] Some related compounds have been shown to cause allergic skin reactions.[3] Therefore, it is crucial to avoid direct contact and inhalation of dust.

Potential Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2]

  • Eye Irritation: May cause serious eye irritation or damage.[1][2][4][5]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the nose, throat, and lungs.[1][2][5]

  • Allergic Skin Reaction: May cause sensitization by skin contact.[3]

Quantitative Data Summary

The following table summarizes key physical and chemical data for phenylsuccinic anhydride, a close structural analog. This data should be used as an estimation for this compound until specific data becomes available.

PropertyValue (for Phenylsuccinic anhydride)
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol [6][7][8]
Appearance Solid[6][8]
Melting Point 53 - 55 °C / 127.4 - 131 °F[8]
Boiling Point 191 - 192 °C / 375.8 - 377.6 °F @ 12 mmHg[8]
Storage Class 11 - Combustible Solids[6]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical before handling this compound. The following are minimum recommendations:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection:

    • Wear a lab coat and ensure full body coverage.

    • Use chemically resistant gloves (e.g., nitrile rubber, polychloroprene).[10] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4][10]

  • Respiratory Protection: When handling the solid powder or if dust generation is likely, use a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 type).[3][6]

General Handling Procedures
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][10][11][12]

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3][10]

  • Minimize dust generation during handling.[10][12]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[9][10]

  • Wash hands thoroughly with soap and water after handling.[10]

Weighing and Dissolving Protocol
  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Don the appropriate PPE as described in section 3.1.

    • Place all necessary equipment (spatula, weigh boat, beaker, solvent, stir bar) inside the fume hood.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the solid to a weigh boat on a tared analytical balance.

    • Handle the solid gently to minimize dust formation.

  • Dissolving:

    • Transfer the weighed solid into a beaker containing the appropriate solvent and a stir bar.

    • Rinse the weigh boat with a small amount of the solvent to ensure complete transfer.

    • Cover the beaker (e.g., with a watch glass) and stir the mixture on a stir plate until the solid is fully dissolved.

  • Cleanup:

    • Wipe down the spatula and work surface with a damp cloth to remove any residual powder.

    • Dispose of the weigh boat and any contaminated consumables in a designated solid waste container.

    • Securely close the stock container of this compound.

Storage and Incompatibility

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5][8][11][12] Keep away from moisture and incompatible materials.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[8] Succinic anhydrides are also sensitive to moisture and can hydrolyze.[8]

First Aid and Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[11]

  • Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][10] For larger spills, evacuate the area and follow emergency procedures.[3]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Fume Hood A->B C Carefully Open Container B->C D Weigh Solid Compound (Minimize Dust) C->D E Transfer to Solvent D->E F Securely Close Container E->F G Clean Work Area & Tools F->G H Dispose of Waste Properly G->H I Remove PPE & Wash Hands H->I IncompatibilityDiagram cluster_incompatible Incompatible With substance This compound strong_oxidizers Strong Oxidizing Agents substance->strong_oxidizers Risk of vigorous reaction moisture Moisture/Water (causes hydrolysis) substance->moisture Decomposition strong_acids Strong Acids substance->strong_acids Potential for reaction strong_bases Strong Bases substance->strong_bases Potential for reaction

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-(4-Chlorophenyl)oxolane-2,5-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-(4-Chlorophenyl)oxolane-2,5-dione. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction condition data.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound, which is a two-step process involving the synthesis of 2-(4-chlorophenyl)succinic acid followed by its dehydration.

Step 1: Synthesis of 2-(4-chlorophenyl)succinic acid via Stobbe Condensation

Q1: My Stobbe condensation reaction is resulting in a low yield of the desired 2-(4-chlorophenyl)succinic acid. What are the potential causes and solutions?

A1: Low yields in the Stobbe condensation can arise from several factors. Here are the most common issues and how to address them:

  • Suboptimal Base: The choice of base is critical. While sodium ethoxide can be used, potassium t-butoxide or sodium hydride often give better yields, especially with ketones. For aldehydes like 4-chlorobenzaldehyde, a strong base is necessary to deprotonate the diethyl succinate.

  • Side Reactions:

    • Cannizzaro Reaction: Aromatic aldehydes without α-hydrogens, like 4-chlorobenzaldehyde, can undergo a disproportionation reaction in the presence of a strong base. To minimize this, ensure the diethyl succinate is deprotonated before the addition of the aldehyde, and maintain a controlled reaction temperature.

    • Self-Condensation: Aldehyd self-condensation can occur. This can be mitigated by slow addition of the aldehyde to the reaction mixture.

  • Reaction Conditions: Ensure anhydrous conditions, as the presence of water can consume the base and hinder the reaction. The reaction temperature should be carefully controlled to prevent side reactions.

Q2: I am observing the formation of multiple products in my Stobbe condensation. How can I improve the selectivity?

A2: The formation of multiple products is often due to the side reactions mentioned above. To improve selectivity for the desired alkylidene succinic acid monoester:

  • Use a strong, non-nucleophilic base like potassium t-butoxide.

  • Maintain a low reaction temperature during the initial condensation step.

  • Ensure a stoichiometric amount of the base is used. An excess can promote side reactions.

Step 2: Dehydration of 2-(4-chlorophenyl)succinic acid to this compound

Q3: The dehydration of my 2-(4-chlorophenyl)succinic acid is incomplete. How can I drive the reaction to completion?

A3: Incomplete dehydration is a common issue. Consider the following to improve the conversion to the anhydride:

  • Choice of Dehydrating Agent: Acetic anhydride or acetyl chloride are commonly used and effective. For a cleaner reaction, acetyl chloride is often preferred as the byproducts (acetic acid and HCl) are more volatile.

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Refluxing for 1-2 hours is typical.

  • Removal of Water: If using a thermal dehydration method, a Dean-Stark trap can be employed to remove the water formed during the reaction, driving the equilibrium towards the product.

Q4: My final product, this compound, is impure. What are the likely impurities and how can I remove them?

A4: Impurities can include unreacted 2-(4-chlorophenyl)succinic acid and byproducts from the dehydrating agent.

  • Unreacted Starting Material: The presence of the dicarboxylic acid can be addressed by washing the crude product with a cold, non-polar solvent in which the anhydride is soluble but the acid has limited solubility.

  • Purification: Recrystallization is an effective method for purifying the final product. Suitable solvents include mixtures of acetic anhydride and ether, or other appropriate organic solvents.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for the synthesis of succinic anhydride and related compounds, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Dehydration of Succinic Acid to Succinic Anhydride

Dehydrating AgentMolar Ratio (Acid:Agent)Temperature (°C)Reaction TimeYield (%)Reference
Acetyl Chloride1:3Reflux1.5 - 2 hours93-95Organic Syntheses
Acetic Anhydride1:1.5Reflux30 minutes72Organic Syntheses
Phosphorus Oxychloride2:1Heating with flame~50 minutes82-96Organic Syntheses

Experimental Protocols

A plausible experimental protocol for the two-step synthesis of this compound is provided below. This is a generalized procedure based on established methods for similar compounds and should be optimized for specific laboratory conditions.

Part 1: Synthesis of 2-(4-chlorophenyl)succinic acid via Stobbe Condensation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dry tert-butanol.

  • Base Addition: Carefully add potassium metal in small portions to the tert-butanol to generate a solution of potassium tert-butoxide.

  • Succinate Addition: To the cooled solution of potassium tert-butoxide, add diethyl succinate dropwise with stirring.

  • Aldehyde Addition: Slowly add a solution of 4-chlorobenzaldehyde in tert-butanol to the reaction mixture. Maintain the temperature below 25°C.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup: Acidify the reaction mixture with dilute hydrochloric acid. The resulting product, a mixture of the half-ester and the diacid, can be extracted with an organic solvent.

  • Hydrolysis: The crude product is then subjected to alkaline hydrolysis (e.g., refluxing with aqueous NaOH) to convert the ester to the dicarboxylic acid.

  • Purification: After acidification, the 2-(4-chlorophenyl)succinic acid can be purified by recrystallization.

Part 2: Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place the dried 2-(4-chlorophenyl)succinic acid.

  • Reagent Addition: Add an excess of acetyl chloride (e.g., 2-3 molar equivalents).

  • Reaction: Gently reflux the mixture on a steam bath or in a heating mantle for 1.5 to 2 hours, or until the evolution of HCl gas ceases.

  • Isolation: Allow the reaction mixture to cool. The product may crystallize upon cooling. If not, the excess acetyl chloride can be removed by distillation under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., a mixture of acetic anhydride and ether).

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield in Stobbe Condensation

troubleshooting_stobbe start Low Yield in Stobbe Condensation check_base Investigate Base start->check_base base_ok Base is Appropriate (e.g., K-t-butoxide) check_base->base_ok Yes base_not_ok Suboptimal Base (e.g., NaOEt) check_base->base_not_ok No check_side_reactions Check for Side Reactions side_reactions_present Side Reactions Detected (Cannizzaro, Self-Condensation) check_side_reactions->side_reactions_present Yes side_reactions_absent No Significant Side Reactions check_side_reactions->side_reactions_absent No check_conditions Verify Reaction Conditions conditions_ok Anhydrous Conditions, Controlled Temperature check_conditions->conditions_ok Yes conditions_not_ok Moisture Present or Temperature Too High check_conditions->conditions_not_ok No base_ok->check_side_reactions solution_base Action: Switch to a stronger, non-nucleophilic base base_not_ok->solution_base solution_side_reactions Action: Slow aldehyde addition, control temperature side_reactions_present->solution_side_reactions side_reactions_absent->check_conditions end Yield Optimized conditions_ok->end solution_conditions Action: Ensure dry reagents/solvents, maintain low temperature conditions_not_ok->solution_conditions solution_base->end solution_side_reactions->end solution_conditions->end

Caption: Troubleshooting workflow for low yield in Stobbe condensation.

Experimental Workflow for the Synthesis of this compound

synthesis_workflow cluster_step1 Step 1: Synthesis of 2-(4-chlorophenyl)succinic acid cluster_step2 Step 2: Dehydration to Anhydride start_materials_1 4-Chlorobenzaldehyde + Diethyl Succinate stobbe_condensation Stobbe Condensation (Base: K-t-butoxide) start_materials_1->stobbe_condensation hydrolysis Alkaline Hydrolysis stobbe_condensation->hydrolysis purification_1 Acidification & Recrystallization hydrolysis->purification_1 product_1 2-(4-chlorophenyl)succinic acid purification_1->product_1 dehydration Dehydration (Acetyl Chloride) product_1->dehydration purification_2 Recrystallization dehydration->purification_2 final_product This compound purification_2->final_product

Caption: Two-step synthesis workflow for the target molecule.

Technical Support Center: 3-(4-Chlorophenyl)oxolane-2,5-dione Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(4-Chlorophenyl)oxolane-2,5-dione. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?

A1: Common impurities may include:

  • Unreacted Starting Materials: Chlorobenzene and succinic anhydride.

  • Hydrolyzed Succinic Anhydride: Succinic acid, formed by the reaction of succinic anhydride with moisture.

  • Isomeric Byproducts: A small amount of the ortho-substituted isomer, 3-(2-chlorophenyl)oxolane-2,5-dione.

  • Di-acylated Products: Although the acyl group is deactivating, trace amounts of di-acylated products might be present under harsh reaction conditions.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: The key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₇ClO₃[1]
Molecular Weight210.61 g/mol [1]
Melting Point152-154 °CN/A
Purity (typical)Min. 95%[1]
SolubilitySoluble in hydrocarbon solvents (e.g., hexane, heptane).[1]N/A

Q3: How can I remove unreacted succinic acid from my crude product?

A3: Unreacted succinic acid can be removed by washing the crude product with water. Succinic acid is water-soluble, while this compound has low water solubility. A subsequent wash with a saturated sodium bicarbonate solution can also be effective in removing acidic impurities.

Q4: What are the recommended purification techniques for this compound?

A4: The two primary recommended purification techniques are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Cause: The solvent is not polar enough to dissolve the compound.

  • Solution:

    • Try a more polar solvent. Good starting points for this compound, based on its structure, could be ethyl acetate, dichloromethane, or toluene.

    • Use a solvent mixture. For example, dissolve the compound in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Cause: The solution is too concentrated, or the cooling is too rapid.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

Problem 3: No crystals form, even after the solution has cooled completely.

  • Cause: The solution is too dilute, or crystallization has not been initiated.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.

    • Add a seed crystal of pure this compound if available.

    • If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

Column Chromatography

Problem 1: The compound does not move from the baseline on the TLC plate.

  • Cause: The eluent (solvent system) is not polar enough.

  • Solution: Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

Problem 2: All spots, including the product and impurities, run to the top of the TLC plate.

  • Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture.

Problem 3: The separation between the product and an impurity is poor.

  • Cause: The chosen solvent system does not have the optimal polarity to resolve the compounds.

  • Solution:

    • Fine-tune the solvent ratio of your current system. Small changes can significantly impact separation.

    • Try a different solvent system. For example, you could try a mixture of dichloromethane and hexane.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on the properties of similar compounds, a mixed solvent system of ethyl acetate and hexane is a good starting point.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis:

    • Prepare a TLC plate with a silica gel stationary phase.

    • Spot the crude product onto the plate.

    • Develop the plate in a TLC chamber with a starting eluent of 7:3 hexane/ethyl acetate.

    • Visualize the spots under a UV lamp. The ideal solvent system should give the product an Rf value of approximately 0.3-0.4. Adjust the solvent ratio as needed.

  • Column Packing:

    • Select an appropriate size column and pack it with silica gel using the chosen eluent.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully add the dry, adsorbed sample to the top of the prepared column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_decision Purity Assessment cluster_purification Purification Method cluster_end Final Product crude_product Crude this compound purity_check Purity Check (e.g., TLC, NMR) crude_product->purity_check recrystallization Recrystallization purity_check->recrystallization Minor Impurities column_chromatography Column Chromatography purity_check->column_chromatography Complex Mixture pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

recrystallization_process start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filter (if needed) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool filter_crystals Filter Crystals cool->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product column_chromatography_process start Start with Crude Product tlc TLC for Solvent System start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end_product Pure Product evaporate->end_product

References

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-Chlorophenyl)oxolane-2,5-dione synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Stobbe Condensation: Reaction of 4-chlorobenzaldehyde with diethyl succinate in the presence of a strong base to form an intermediate, diethyl 2-(4-chlorophenylidene)succinate.

  • Hydrolysis and Cyclization: Hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, 2-(4-chlorophenyl)succinic acid, followed by dehydration to yield the target cyclic anhydride, this compound.

SynthesisPathway A 4-Chlorobenzaldehyde C Stobbe Condensation A->C B Diethyl Succinate B->C D Diethyl 2-(4-chlorophenylidene)succinate C->D Base (e.g., NaOEt) E Hydrolysis D->E Acid or Base F 2-(4-Chlorophenyl)succinic Acid E->F G Dehydration (Cyclization) F->G Dehydrating Agent (e.g., Ac₂O, SOCl₂) H This compound G->H

Caption: Overall synthetic route for this compound.

II. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and provides potential solutions.

Problem 1: Low Yield in Stobbe Condensation

Question: My Stobbe condensation of 4-chlorobenzaldehyde and diethyl succinate is resulting in a low yield of the desired diester. What are the possible causes and how can I improve it?

Answer:

Low yields in the Stobbe condensation can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Purity of Reagents: Ensure that 4-chlorobenzaldehyde and diethyl succinate are pure and free from contaminants. The presence of impurities can lead to side reactions.

  • Base Strength and Stoichiometry: The Stobbe condensation requires a strong, non-nucleophilic base. Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are commonly used. Ensure the base is freshly prepared or properly stored to maintain its activity. Use at least one molar equivalent of the base.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the ester. All glassware should be thoroughly dried, and anhydrous solvents must be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Reaction Temperature: The initial condensation is typically carried out at or below room temperature to control the exothermic reaction and minimize side reactions like the self-condensation of the aldehyde (Cannizzaro reaction). After the initial reaction, gentle heating may be required to drive the reaction to completion.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Experimental Protocol: Stobbe Condensation

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagents: In the flask, dissolve sodium (1 equivalent) in anhydrous ethanol to prepare sodium ethoxide. Cool the solution in an ice bath.

  • Addition: Add a mixture of 4-chlorobenzaldehyde (1 equivalent) and diethyl succinate (1.2 equivalents) dropwise to the cooled sodium ethoxide solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Work-up: Quench the reaction by pouring it into ice-cold dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

ParameterRecommended Condition
Base Sodium ethoxide or Potassium tert-butoxide
Solvent Anhydrous Ethanol or tert-Butanol
Temperature 0°C to room temperature (initial), then gentle reflux
Atmosphere Inert (Nitrogen or Argon)

Stobbe_Troubleshooting A Low Yield in Stobbe Condensation B Check Reagent Purity A->B C Verify Base Activity & Stoichiometry A->C D Ensure Anhydrous Conditions A->D E Optimize Reaction Temperature A->E F Monitor Reaction Time (TLC) A->F G Potential Side Reactions A->G H Cannizzaro Reaction G->H I Self-condensation of Aldehyde G->I

Caption: Troubleshooting logic for low yield in Stobbe condensation.

Problem 2: Incomplete Hydrolysis of the Diethyl Ester

Question: I am having difficulty completely hydrolyzing the diethyl 2-(4-chlorophenylidene)succinate to the dicarboxylic acid. What conditions should I use?

Answer:

Incomplete hydrolysis is a common issue. Both acidic and basic conditions can be employed, but the choice depends on the stability of your compound.

  • Basic Hydrolysis: This is generally effective. Use an excess of a strong base like sodium hydroxide or potassium hydroxide in a water/alcohol mixture (e.g., water/ethanol). Refluxing the mixture for several hours is typically required. The progress can be monitored by TLC until the starting material is no longer visible.

  • Acidic Hydrolysis: If the compound is sensitive to strong base, acidic hydrolysis using a mixture of a strong acid like hydrochloric acid or sulfuric acid in water and an organic co-solvent (e.g., acetic acid or dioxane) can be used. Reflux is also necessary.

Experimental Protocol: Hydrolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude diethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution (using a 3-5 fold molar excess of NaOH).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

  • Work-up: After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2. The dicarboxylic acid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water) can be performed for further purification.

ParameterBasic HydrolysisAcidic Hydrolysis
Reagent NaOH or KOH (3-5 eq.)HCl or H₂SO₄
Solvent Ethanol/WaterAcetic Acid/Water or Dioxane/Water
Temperature RefluxReflux
Time 4-6 hours6-12 hours
Problem 3: Low Yield During Dehydration/Cyclization

Question: The final step of converting 2-(4-chlorophenyl)succinic acid to the anhydride is giving a poor yield. How can I optimize this step?

Answer:

The dehydration of the dicarboxylic acid to the cyclic anhydride requires a suitable dehydrating agent and careful control of reaction conditions to avoid side reactions.

  • Choice of Dehydrating Agent:

    • Acetic Anhydride: A common and effective reagent. It acts as both the dehydrating agent and the solvent. Refluxing is usually sufficient.

    • Acetyl Chloride: A more reactive alternative. The reaction can often be performed at a lower temperature.

    • Thionyl Chloride (SOCl₂): Highly effective but can lead to the formation of the diacyl chloride as a side product if not controlled properly.

  • Anhydrous Conditions: As with the Stobbe condensation, moisture must be excluded to prevent the hydrolysis of the product anhydride back to the dicarboxylic acid.

  • Temperature Control: Overheating can lead to decomposition or polymerization, especially with reactive dehydrating agents like thionyl chloride.

  • Removal of Byproducts: When using acetic anhydride or acetyl chloride, acetic acid is formed as a byproduct. Its removal by distillation can help drive the reaction to completion.

Experimental Protocol: Dehydration/Cyclization

  • Setup: In a flame-dried round-bottom flask fitted with a reflux condenser and a drying tube, place the 2-(4-chlorophenyl)succinic acid.

  • Reagent Addition: Add an excess of acetic anhydride (or acetyl chloride).

  • Reaction: Gently heat the mixture to reflux for 1-2 hours.

  • Isolation: Allow the reaction to cool. The product may crystallize upon cooling. If not, remove the excess dehydrating agent and the acetic acid byproduct under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an anhydrous solvent like a mixture of ethyl acetate and hexane, or by vacuum sublimation.

Dehydrating AgentTemperatureKey Considerations
Acetic Anhydride Reflux (approx. 140°C)Good for general use.
Acetyl Chloride Gentle Reflux (approx. 52°C)More reactive, lower temperature.
Thionyl Chloride Room Temp to 50°CHighly reactive, risk of diacyl chloride formation.

Dehydration_Workflow A Start: 2-(4-Chlorophenyl)succinic Acid B Select Dehydrating Agent A->B C Acetic Anhydride B->C Standard D Acetyl Chloride B->D Milder Temp. E Thionyl Chloride B->E High Reactivity F Perform Reaction under Anhydrous Conditions C->F D->F E->F G Monitor Progress (TLC/IR) F->G H Work-up and Isolation G->H I Purification (Recrystallization/Sublimation) H->I J Product: this compound I->J

Caption: Experimental workflow for the dehydration/cyclization step.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this synthesis?

A1: While the yield can vary significantly based on the optimization of each step, a reasonable overall yield to expect would be in the range of 40-60%. The Stobbe condensation can often be high-yielding (70-90%), while the hydrolysis and cyclization steps may have slightly lower efficiencies.

Q2: How can I confirm the formation of the final product, this compound?

A2: The formation of the product can be confirmed using several analytical techniques:

  • Infrared (IR) Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretching frequencies of a cyclic anhydride, typically around 1860 cm⁻¹ and 1780 cm⁻¹. The disappearance of the broad O-H stretch from the carboxylic acid precursor is also a key indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic shift for the proton on the substituted carbon of the ring. ¹³C NMR will show the two distinct carbonyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound should be observed.

  • Melting Point: The purified product should have a sharp and distinct melting point.

Q3: Are there any major side products to be aware of?

A3: Yes, potential side products include:

  • Stobbe Condensation: Self-condensation of 4-chlorobenzaldehyde, and products from the reaction of the base with the ester.

  • Hydrolysis: Incomplete hydrolysis will leave the mono- or di-ester in the product mixture.

  • Dehydration: If using thionyl chloride, the formation of the corresponding diacyl chloride is possible. Polymerization can also occur if the reaction is overheated.

Q4: What are the best practices for storing this compound?

A4: As a cyclic anhydride, the product is susceptible to hydrolysis. It should be stored in a tightly sealed container in a desiccator or under an inert atmosphere to protect it from moisture. Storing it in a cool, dry place will also help maintain its stability.

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)oxolane-2,5-dione. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your synthetic endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: I am attempting the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, but I am getting a very low yield of the desired product. What are the possible causes and solutions?

A1: Low yields in this Friedel-Crafts acylation can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) is highly moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity batch of the catalyst.

  • Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst can form a complex with the product, rendering it inactive.[1] Therefore, a stoichiometric amount of the catalyst is often required. You may need to increase the molar ratio of AlCl₃ to succinic anhydride.

  • Reaction Temperature: The reaction temperature is critical. If it is too low, the reaction rate will be slow. If it is too high, it can lead to side reactions and decomposition. Experiment with a temperature range, starting from room temperature and gradually increasing it.

  • Deactivation of Chlorobenzene: Chlorobenzene is a deactivated aromatic ring, which makes it less reactive in Friedel-Crafts reactions.[2] Using a more potent Lewis acid or a higher reaction temperature might be necessary to drive the reaction forward.

Q2: During the workup of my Friedel-Crafts reaction, I am observing the formation of a tarry, intractable mass. How can I avoid this and purify my product?

A2: The formation of a tarry mass is a common issue.

  • Workup Procedure: The quenching of the reaction mixture should be done carefully by slowly adding it to ice-cold dilute hydrochloric acid. This helps to break down the catalyst-product complex and protonate the resulting carboxylate.

  • Purification: The tarry residue can sometimes be removed by washing the crude product with a non-polar solvent in which the desired product has low solubility. Recrystallization from a suitable solvent system (e.g., toluene, acetic anhydride) can be effective for purification.[2]

Q3: I am trying to synthesize the target compound by dehydrating (4-chlorophenyl)succinic acid, but the reaction is incomplete. What can I do?

A3: Incomplete dehydration can be addressed by:

  • Choice of Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent for this type of cyclization.[3] Acetyl chloride or thionyl chloride can also be used.[2] Ensure the dehydrating agent is used in excess.

  • Reaction Time and Temperature: The reaction may require prolonged heating under reflux to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Removal of Byproducts: The dehydration reaction produces acetic acid (when using acetic anhydride) or HCl and SO₂ (when using thionyl chloride). Efficient removal of these byproducts can help drive the equilibrium towards the product. This can be achieved by performing the reaction under a gentle stream of inert gas or by using a solvent that allows for azeotropic removal of the byproducts.

Q4: My final product of this compound is colored. How can I decolorize it?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by filtration. Recrystallization is also an effective method for removing colored impurities.

Experimental Protocols

Below are detailed methodologies for the two primary synthetic routes to this compound.

Method 1: Friedel-Crafts Acylation of Chlorobenzene with Succinic Anhydride

This protocol is adapted from analogous Friedel-Crafts acylation procedures.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Succinic Anhydride

  • Chlorobenzene (anhydrous)

  • Nitrobenzene (anhydrous, as solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas. Ensure all glassware is oven-dried.

  • To the flask, add anhydrous aluminum chloride (e.g., 2.2 molar equivalents) and anhydrous nitrobenzene.

  • Cool the mixture in an ice bath.

  • In the dropping funnel, prepare a solution of succinic anhydride (1 molar equivalent) in anhydrous chlorobenzene (e.g., 5 molar equivalents).

  • Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back to room temperature and quench it by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, 4-(4-chlorobenzoyl)butanoic acid.

  • The intermediate keto-acid can be reduced (e.g., using a Clemmensen or Wolff-Kishner reduction) to 4-(4-chlorophenyl)butanoic acid, which is then cyclized to the target anhydride. Alternatively, direct cyclization of the keto-acid might be possible under certain conditions but is less common.

Method 2: Dehydration of (4-chlorophenyl)succinic Acid

This protocol is based on standard procedures for the synthesis of succinic anhydrides.[2][3]

Materials:

  • (4-chlorophenyl)succinic acid

  • Acetic anhydride

  • Toluene (optional, for azeotropic removal of acetic acid)

  • Anhydrous ether (for washing)

Procedure:

  • Place (4-chlorophenyl)succinic acid (1 molar equivalent) in a round-bottom flask.

  • Add an excess of acetic anhydride (e.g., 3-5 molar equivalents).

  • Fit the flask with a reflux condenser and a drying tube.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by the dissolution of the starting material and by TLC. Reflux for 1-3 hours.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • The product may crystallize upon cooling. If not, the excess acetic anhydride and acetic acid can be removed by distillation under reduced pressure.

  • The solid product can be collected by vacuum filtration and washed with cold anhydrous ether.

  • Further purification can be achieved by recrystallization from a suitable solvent like toluene or a mixture of acetic anhydride and ether.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes based on analogous syntheses.

Table 1: Reaction Parameters for Friedel-Crafts Acylation

ParameterValueReference/Note
Reactants Chlorobenzene, Succinic Anhydride
Catalyst Anhydrous AlCl₃
Molar Ratio (Chlorobenzene:Succinic Anhydride:AlCl₃) ~5 : 1 : 2.2Stoichiometric excess of catalyst is often needed.
Solvent Nitrobenzene or excess Chlorobenzene
Temperature 0-10°C (addition), then 50-60°C
Reaction Time 2-6 hoursVaries depending on scale and temperature.
Typical Yield 40-60% (of the intermediate keto-acid)Highly dependent on reaction conditions.

Table 2: Reaction Parameters for Dehydration of (4-chlorophenyl)succinic Acid

ParameterValueReference/Note
Reactant (4-chlorophenyl)succinic acid
Dehydrating Agent Acetic AnhydrideAcetyl chloride or thionyl chloride are alternatives.[2]
Molar Ratio (Substrate:Dehydrating Agent) 1 : 3-5Excess dehydrating agent is used.
Temperature RefluxTypically around 140°C for acetic anhydride.
Reaction Time 1-3 hours
Typical Yield >80%Generally a high-yielding reaction.[2]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation

Troubleshooting_Friedel_Crafts start Low Yield Observed check_catalyst Check Catalyst Activity and Amount start->check_catalyst check_reagents Verify Reagent Purity and Dryness start->check_reagents check_conditions Review Reaction Conditions start->check_conditions catalyst_moisture Moisture Contamination? check_catalyst->catalyst_moisture catalyst_amount Stoichiometric Amount Used? check_catalyst->catalyst_amount reagent_purity High Purity Reagents? check_reagents->reagent_purity temp_control Optimal Temperature? check_conditions->temp_control time_control Sufficient Reaction Time? check_conditions->time_control solution_catalyst_moisture Use fresh, anhydrous AlCl3. Handle under inert atmosphere. catalyst_moisture->solution_catalyst_moisture No end_point Yield Improved catalyst_moisture->end_point Yes solution_catalyst_amount Increase molar ratio of AlCl3. catalyst_amount->solution_catalyst_amount No catalyst_amount->end_point Yes solution_reagent_purity Use anhydrous solvents and reagents. reagent_purity->solution_reagent_purity No reagent_purity->end_point Yes solution_temp Optimize temperature. Avoid overheating. temp_control->solution_temp No temp_control->end_point Yes solution_time Increase reaction time and monitor by TLC. time_control->solution_time No time_control->end_point Yes solution_catalyst_moisture->end_point solution_catalyst_amount->end_point solution_reagent_purity->end_point solution_temp->end_point solution_time->end_point

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Experimental Workflow for the Dehydration Synthesis Route

Dehydration_Workflow start Start reactants (4-chlorophenyl)succinic acid + Acetic Anhydride start->reactants reflux Heat to Reflux (1-3 hours) reactants->reflux cool Cool to Room Temperature reflux->cool crystallize Crystallization cool->crystallize distill Remove Volatiles (Vacuum Distillation) crystallize->distill No Crystals filter Vacuum Filtration crystallize->filter Crystals Form distill->filter wash Wash with Anhydrous Ether filter->wash dry Dry under Vacuum wash->dry product This compound dry->product

Caption: Workflow for the synthesis via dehydration of the corresponding diacid.

References

Technical Support Center: 3-(4-Chlorophenyl)oxolane-2,5-dione Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Chlorophenyl)oxolane-2,5-dione. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common synthetic pathway is a two-step process. It begins with the Friedel-Crafts acylation of chlorobenzene with succinic anhydride to form 4-(4-chlorobenzoyl)butanoic acid. This intermediate is then cyclized, typically through dehydration, to yield the final product, this compound.

Q2: What is the role of the Lewis acid in the Friedel-Crafts acylation step?

A Lewis acid, such as aluminum chloride (AlCl₃), is essential for activating the succinic anhydride. It coordinates with one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon a much stronger electrophile. This activated electrophile can then be attacked by the electron-rich pi system of the chlorobenzene ring.[1][2][3][4][5]

Q3: Can I use other Lewis acids for the acylation of chlorobenzene?

Yes, other Lewis acids can be used, though their efficiency may vary. Catalysts like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and certain rare-earth metal triflates have been employed in Friedel-Crafts acylations.[3][6] The choice of catalyst can influence reaction conditions and yield. For deactivated rings like chlorobenzene, a strong Lewis acid like AlCl₃ is often preferred.

Q4: Is this compound susceptible to hydrolysis?

Yes, like other succinic anhydrides, this compound is susceptible to hydrolysis. The presence of water will lead to the ring-opening of the anhydride to form 4-(4-chlorobenzoyl)butanoic acid.[7] Therefore, it is crucial to use anhydrous conditions during its synthesis and in subsequent reactions where the anhydride ring needs to be preserved.

Troubleshooting Guides

Problem 1: Low or No Yield of 4-(4-chlorobenzoyl)butanoic acid in Friedel-Crafts Acylation

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Inadequate Catalyst Activity The Lewis acid (e.g., AlCl₃) may be old or have been exposed to moisture, reducing its activity.Use fresh, anhydrous Lewis acid. Ensure it is handled under inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by atmospheric moisture.
Deactivation of the Aromatic Ring The chlorine atom on chlorobenzene is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.[8]Use a stoichiometric amount or even a slight excess of the Lewis acid to drive the reaction forward. Consider using a more reactive, though potentially less selective, catalyst system if yields remain low.
Incorrect Reaction Temperature The reaction may be too cold, leading to slow reaction rates, or too hot, promoting side reactions and decomposition.The optimal temperature for the acylation of chlorobenzene is typically in the range of room temperature to gentle heating. Monitor the reaction progress by TLC or GC to determine the optimal temperature for your specific setup.
Poor Quality of Reagents Impurities in chlorobenzene or succinic anhydride can interfere with the reaction.Use purified reagents. Ensure chlorobenzene is dry and free of other aromatic compounds. Succinic anhydride should be of high purity.
Sub-optimal Solvent Choice The solvent can significantly influence the reaction rate and product distribution.Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are commonly used. For deactivated substrates, polar solvents like nitrobenzene have been used, but this can complicate product purification.[9]
Problem 2: Formation of Multiple Isomers (ortho- and para-substitution)

Background:

The chloro group is an ortho-, para-directing group in electrophilic aromatic substitution. This means that the incoming acyl group can add at the positions ortho or para to the chlorine atom.

Solutions to Control Isomer Distribution:

  • Steric Hindrance: The para-isomer is generally the major product due to steric hindrance at the ortho positions from the chlorine atom.[8][10][11]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para-isomer.

  • Catalyst Choice: The choice of Lewis acid can influence the ortho/para ratio. Experimenting with different Lewis acids may improve the desired isomer's yield.

Problem 3: Difficulty in Purifying the Product

Purification of 4-(4-chlorobenzoyl)butanoic acid:

The crude product from the Friedel-Crafts reaction is often a mixture of the desired product, unreacted starting materials, and side products. A common purification method involves the following steps:

  • Quenching: The reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The product is extracted into an organic solvent.

  • Base Wash: The organic layer is washed with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution) to convert the carboxylic acid product into its water-soluble salt, separating it from non-acidic impurities.[12]

  • Acidification: The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified 4-(4-chlorobenzoyl)butanoic acid.[12]

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent.

Purification of this compound:

The cyclization of 4-(4-chlorobenzoyl)butanoic acid is typically achieved by heating with a dehydrating agent like acetic anhydride. The final product can be purified by recrystallization or chromatography.

Problem 4: Unwanted Polymerization

Possible Cause and Solution:

Under certain conditions, especially at elevated temperatures, alkenyl succinic anhydrides can undergo polymerization.[13] While this compound is not an alkenyl succinic anhydride, the potential for side reactions leading to polymeric materials exists, especially if impurities are present.

  • Control Reaction Temperature: Avoid excessive heating during both the acylation and cyclization steps.

  • Use of Inhibitors: In cases where polymerization is a significant issue, the addition of a radical inhibitor might be considered, although this is less common for this specific type of molecule.

Experimental Protocols

Synthesis of 4-(4-chlorobenzoyl)butanoic acid via Friedel-Crafts Acylation:

  • Reagents: Anhydrous aluminum chloride, chlorobenzene, succinic anhydride, anhydrous dichloromethane (solvent), concentrated hydrochloric acid, ice.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Add chlorobenzene to the suspension, followed by the portion-wise addition of succinic anhydride, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and proceed with the purification as described in the purification guide.

Synthesis of this compound (Cyclization):

  • Reagents: 4-(4-chlorobenzoyl)butanoic acid, acetic anhydride.

  • Procedure:

    • In a round-bottom flask, combine 4-(4-chlorobenzoyl)butanoic acid and a slight excess of acetic anhydride.

    • Heat the mixture under reflux for a specified time (typically 1-3 hours), monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and remove the excess acetic anhydride and acetic acid under reduced pressure.

    • The crude product can then be purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexane).

Visualizations

Logical Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation

Troubleshooting_Workflow cluster_outcomes start Low or No Product Yield check_catalyst Check Lewis Acid Catalyst (Anhydrous & Active?) start->check_catalyst catalyst_ok Catalyst OK check_catalyst->catalyst_ok Yes use_fresh_catalyst Use Fresh, Anhydrous Catalyst & Handle Under Inert Gas check_catalyst->use_fresh_catalyst No check_reagents Verify Reagent Quality (Pure & Dry?) reagents_ok Reagents OK check_reagents->reagents_ok Yes purify_reagents Purify/Dry Reagents check_reagents->purify_reagents No check_conditions Review Reaction Conditions (Temperature & Time) conditions_ok Conditions OK check_conditions->conditions_ok Yes optimize_temp_time Optimize Temperature & Time (Monitor by TLC/GC) check_conditions->optimize_temp_time No check_solvent Evaluate Solvent Choice change_solvent Consider Alternative Solvent check_solvent->change_solvent Sub-optimal end_success Improved Yield check_solvent->end_success Optimized catalyst_ok->check_reagents reagents_ok->check_conditions conditions_ok->check_solvent use_fresh_catalyst->check_reagents purify_reagents->check_conditions optimize_temp_time->check_solvent change_solvent->end_success end_fail Yield Still Low (Consult Further Literature) Synthesis_Pathway cluster_reactants Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization chlorobenzene Chlorobenzene intermediate 4-(4-chlorobenzoyl)butanoic acid chlorobenzene->intermediate succinic_anhydride Succinic Anhydride succinic_anhydride->intermediate final_product This compound intermediate->final_product catalyst AlCl₃ (Lewis Acid) catalyst->intermediate activates dehydrating_agent Acetic Anhydride (Dehydrating Agent) dehydrating_agent->final_product promotes

References

identification of byproducts in 3-(4-Chlorophenyl)oxolane-2,5-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorophenyl)oxolane-2,5-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and corrective actions.

Issue 1: Low Yield of the Desired 4-substituted (para) Product

  • Symptom: The final product mixture contains a significant proportion of the 2-substituted (ortho) isomer, as determined by analytical techniques such as HPLC or NMR.

  • Potential Cause: The reaction conditions may favor the formation of the ortho isomer, or the separation of the isomers during purification is incomplete. In Friedel-Crafts acylation of chlorobenzene, a mixture of ortho and para substituted products is expected, with the para isomer typically being the major product due to reduced steric hindrance.[1][2][3]

  • Troubleshooting Steps:

    • Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the para isomer.

    • Catalyst Choice: The choice of Lewis acid catalyst can influence the ortho/para ratio. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) to optimize for the desired isomer.

    • Solvent: The polarity of the solvent can affect the isomer distribution. Consider screening different solvents.

    • Purification: Optimize the purification method. Recrystallization is often effective for separating isomers. Experiment with different solvent systems to achieve better separation.

Issue 2: Presence of 3-(4-Chlorophenyl)glutaric acid in the Final Product

  • Symptom: Analytical data (e.g., IR spectroscopy showing a broad O-H stretch, or LC-MS data) indicates the presence of the dicarboxylic acid.

  • Potential Cause: this compound, being an anhydride, is susceptible to hydrolysis. Exposure to water during the reaction workup or purification will open the anhydride ring to form the corresponding dicarboxylic acid.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Dry Solvents: Use anhydrous solvents for both the reaction and the purification steps.

    • Workup Procedure: If an aqueous workup is necessary, minimize the contact time with water and consider using a non-aqueous workup if possible. Extraction with a suitable organic solvent followed by drying over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) is crucial.

Issue 3: Incomplete Reaction or Presence of Starting Materials

  • Symptom: Analysis of the crude product shows significant amounts of unreacted chlorobenzene and/or succinic anhydride.

  • Potential Cause:

    • Insufficient catalyst activity or amount.

    • Reaction time is too short.

    • Reaction temperature is too low.

    • Poor quality of starting materials.

  • Troubleshooting Steps:

    • Catalyst: Ensure the Lewis acid catalyst is fresh and has not been deactivated by moisture. The amount of catalyst may need to be optimized; for Friedel-Crafts acylation, a stoichiometric amount is often required.

    • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC or HPLC) to determine the optimal reaction time.

    • Temperature: Gradually increase the reaction temperature, while monitoring for potential increases in byproduct formation.

    • Reagent Quality: Verify the purity of the starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Friedel-Crafts acylation?

A1: The most common byproducts are the ortho-isomer (3-(2-Chlorophenyl)oxolane-2,5-dione) and the hydrolysis product (3-(4-Chlorophenyl)glutaric acid). Unreacted starting materials such as chlorobenzene and succinic anhydride may also be present. While less common in acylation reactions, polyacylated products could form under forcing conditions.[4]

Q2: How can I differentiate between the desired para-isomer and the ortho-isomer byproduct?

A2: Spectroscopic methods are highly effective for isomer differentiation:

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show different splitting patterns for the ortho and para isomers. The para isomer will exhibit a more symmetrical pattern (typically two doublets), while the ortho isomer will have a more complex multiplet.

  • ¹³C NMR: The number and chemical shifts of the aromatic carbon signals will differ between the two isomers.

  • HPLC: A well-developed HPLC method can separate the isomers, allowing for their quantification.

Q3: What is the role of the Lewis acid in this synthesis?

A3: The Lewis acid (e.g., AlCl₃) activates the succinic anhydride by coordinating to one of the carbonyl oxygens, which generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich chlorobenzene ring in an electrophilic aromatic substitution reaction.

Q4: Can I use an alternative to chlorobenzene?

A4: The choice of the aromatic substrate will determine the final product. Using a different substituted benzene will result in a different 3-aryl-oxolane-2,5-dione. The reactivity and the directing effects of the substituent on the aromatic ring will influence the reaction conditions and the isomeric distribution of the products.

Data Presentation

Table 1: Summary of Potential Byproducts and Impurities

Byproduct/Impurity NameChemical StructurePrimary Method of IdentificationNotes
3-(2-Chlorophenyl)oxolane-2,5-dione (ortho-isomer)¹H NMR, ¹³C NMR, HPLCFormation is due to electrophilic attack at the ortho position of chlorobenzene.
3-(4-Chlorophenyl)glutaric acidIR, LC-MSResult of hydrolysis of the anhydride product.
ChlorobenzeneGC-MS, ¹H NMRUnreacted starting material.
Succinic anhydrideGC-MS, ¹H NMRUnreacted starting material.
Di-acylated productsMSPossible under harsh reaction conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is typically effective. For example, start with a 30:70 (v/v) ratio of acetonitrile to water and gradually increase the acetonitrile concentration to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a suitable solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: The para isomer is generally less polar and will have a longer retention time than the ortho isomer. Quantify the relative amounts by integrating the peak areas.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum.

    • Expected signals for this compound: A characteristic AA'BB' system (two doublets) in the aromatic region (approx. 7.2-7.4 ppm) for the para-substituted ring. The protons on the oxolane ring will appear as multiplets in the aliphatic region.

    • Expected signals for the ortho-isomer: A more complex multiplet in the aromatic region due to the lower symmetry.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The number of signals in the aromatic region will confirm the substitution pattern (four signals for the para-isomer, six for the ortho-isomer).

Mandatory Visualization

Byproduct_Formation_Pathway Chlorobenzene Chlorobenzene Intermediate Acylium Ion Intermediate Chlorobenzene->Intermediate Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Friedel-Crafts Acylation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Intermediate Friedel-Crafts Acylation ParaProduct This compound (Desired Product) Intermediate->ParaProduct Attack at para position OrthoProduct 3-(2-Chlorophenyl)oxolane-2,5-dione (Isomeric Byproduct) Intermediate->OrthoProduct Attack at ortho position HydrolysisProduct 3-(4-Chlorophenyl)glutaric acid (Hydrolysis Byproduct) ParaProduct->HydrolysisProduct Hydrolysis Hydrolysis H₂O

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Start: Impure Product Analysis Analyze Product (HPLC, NMR, etc.) Start->Analysis Decision1 High Ortho-Isomer Content? Analysis->Decision1 Decision2 Presence of Hydrolysis Product? Decision1->Decision2 No Action1 Optimize Reaction Conditions: - Lower Temperature - Screen Catalysts/Solvents - Improve Purification Decision1->Action1 Yes Decision3 Unreacted Starting Materials? Decision2->Decision3 No Action2 Ensure Anhydrous Conditions: - Dry Glassware & Solvents - Use Inert Atmosphere - Minimize Aqueous Workup Decision2->Action2 Yes Action3 Optimize Reaction Parameters: - Check Catalyst Activity - Increase Reaction Time/Temp - Verify Reagent Purity Decision3->Action3 Yes End Pure Product Decision3->End No Action1->End Action2->End Action3->End

References

Technical Support Center: 3-(4-Chlorophenyl)oxolane-2,5-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-(4-Chlorophenyl)oxolane-2,5-dione and its derivatives. This guide is intended for researchers, scientists, and drug development professionals to help anticipate and address potential stability challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound, a succinic anhydride derivative, is its susceptibility to hydrolysis. The anhydride ring can readily react with water to open, forming the corresponding dicarboxylic acid. Other potential issues include thermal and photochemical decomposition, and reactivity with nucleophiles.

Q2: How does pH affect the stability of the compound?

A2: The rate of hydrolysis is significantly influenced by pH. Alkaline conditions will rapidly accelerate the hydrolysis of the anhydride ring.[1] For optimal stability in aqueous environments, maintaining a neutral or slightly acidic pH is recommended.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound and its derivatives should be stored in a cool, dry environment, protected from moisture and light. Inert atmosphere storage (e.g., under argon or nitrogen) is advisable for long-term storage to prevent hydrolysis.

Q4: Can this compound be used in aqueous solutions?

A4: While it is possible to use this compound in aqueous solutions, it is crucial to be aware of its potential for hydrolysis. For experiments requiring the intact anhydride, it is best to prepare aqueous solutions immediately before use and maintain a neutral or slightly acidic pH. For applications where the ring-opened diacid is the desired product, hydrolysis can be intentionally promoted.

Q5: What are the expected degradation products?

A5: The primary degradation product from hydrolysis is the corresponding dicarboxylic acid, 2-(4-chlorophenyl)succinic acid. Thermal decomposition can be more complex, potentially yielding carbon monoxide (CO), carbon dioxide (CO2), and other fragmentation products.[2][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound activity or purity over time in storage. Hydrolysis due to moisture exposure.Store the compound in a desiccator or under an inert atmosphere. Ensure all solvents are anhydrous before use.
Inconsistent results in biological assays. Reaction with media components (e.g., water, amines, or alcohols).Prepare solutions fresh. Consider using aprotic solvents for stock solutions. Evaluate the stability of the compound in the assay buffer at the experimental timescale and temperature.
Formation of an unknown precipitate in solution. The hydrolyzed dicarboxylic acid may have lower solubility than the parent anhydride.Confirm the identity of the precipitate using analytical techniques (e.g., NMR, LC-MS). If it is the diacid, consider adjusting the solvent system or pH to improve solubility.
Discoloration or degradation upon heating. Thermal decomposition.Avoid excessive heating. If a reaction requires elevated temperatures, perform it under an inert atmosphere and for the minimum time necessary. Determine the thermal stability of the compound using techniques like TGA or DSC.

Experimental Protocols

Protocol 1: Evaluation of Hydrolytic Stability

This protocol outlines a general method for assessing the hydrolytic stability of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare buffers at pH 5.0 (acetate buffer), 7.4 (phosphate buffer), and 9.0 (borate buffer).

  • Sample Preparation: Prepare a stock solution of the test compound in a water-miscible, aprotic organic solvent (e.g., acetonitrile or THF).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a controlled temperature (e.g., 25 °C or 37 °C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching and Analysis: Quench the reaction if necessary (e.g., by acidification). Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and the formation of the dicarboxylic acid degradation product.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH to determine the degradation rate.

Protocol 2: Assessment of Thermal Stability

This protocol provides a general approach to evaluating the thermal stability of the compound.

  • Thermogravimetric Analysis (TGA):

    • Place a small, accurately weighed amount of the compound into a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature to determine the onset of decomposition.

  • Differential Scanning Calorimetry (DSC):

    • Place a small amount of the compound in a DSC pan.

    • Heat the sample at a constant rate to identify thermal events such as melting and decomposition (exothermic or endothermic peaks).

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Degradation Product Compound This compound Diacid 2-(4-Chlorophenyl)succinic Acid Compound->Diacid Hydrolysis (Ring Opening) Water H₂O Water->Diacid

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow_Stability cluster_setup Experimental Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Compound Stock Solution C Incubate at Controlled Temperature A->C B Prepare Buffers (pH 5, 7.4, 9) B->C D Withdraw Aliquots at Time Points C->D E Quench Reaction D->E F Analyze by HPLC E->F G Determine Degradation Rate F->G

Caption: Workflow for evaluating the hydrolytic stability of the compound.

References

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis and scale-up of 3-(4-Chlorophenyl)oxolane-2,5-dione, also known as 3-(4-Chlorophenyl)succinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and reliable strategy is a two-step process. The first step involves the synthesis of the precursor, 2-(4-Chlorophenyl)succinic acid. The second step is the cyclization of this diacid to the desired anhydride, typically through dehydration.

Q2: My cyclization reaction to form the anhydride is resulting in a low yield. What are the common causes?

Low yields are often traced back to three main areas: incomplete reaction, product degradation, or inefficient purification.

  • Incomplete Dehydration: The equilibrium between the diacid and the anhydride may not be sufficiently pushed towards the product. Ensure your dehydrating agent is active and used in the correct stoichiometric amount, or that thermal conditions are adequate to remove the water byproduct.[1]

  • Hydrolysis: The product, a cyclic anhydride, is highly susceptible to hydrolysis from atmospheric moisture or residual water in the solvent.[1][2] All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: At high temperatures, decarboxylation or other degradation pathways can become significant. Monitor the reaction temperature closely.

Q3: The final product is impure after purification. What are the likely contaminants and how can they be removed?

Common impurities include the starting material (2-(4-Chlorophenyl)succinic acid), byproducts from the dehydrating agent, and polymeric materials.

  • Unreacted Diacid: This is the most common impurity. It can be removed by careful recrystallization from a non-polar solvent, as the diacid has significantly lower solubility than the anhydride.

  • Dehydrating Agent Byproducts: If using acetyl chloride or acetic anhydride, residual acetic acid may be present.[3] This can typically be removed by washing the crude product with a cold, non-polar solvent or by vacuum drying.

  • Purification: Recrystallization is the preferred method. A solvent system of an aromatic hydrocarbon (like toluene) and a non-polar alkane (like hexane) often works well. For heat-sensitive materials, column chromatography on silica gel can be employed, though this can be challenging on a large scale due to the risk of hydrolysis on the silica surface.

Q4: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?

Scaling up this synthesis introduces challenges related to heat and mass transfer, as well as material handling.

  • Heat Management: The dehydration reaction can be endothermic or exothermic depending on the method used. Maintaining a consistent temperature throughout a large reactor volume is critical to prevent side reactions and ensure a uniform reaction rate.

  • Water Removal: On a large scale, efficiently removing the water byproduct from a thermal dehydration reaction is more difficult. A Dean-Stark trap or a reactor equipped for azeotropic distillation is often necessary.

  • Solid Handling: Both the starting diacid and the final anhydride are solids. Their physical properties (crystal size, flowability) can impact charging reactors, filtration, and drying efficiency on a larger scale.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorophenyl)succinic Acid (Precursor)

This protocol is based on the principles of the Stobbe condensation, a reliable method for forming substituted succinic acids.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add potassium tert-butoxide (1.2 equivalents) and dry toluene.

  • Reagent Addition: Cool the mixture to 0-5°C in an ice bath. A mixture of 4-chlorobenzaldehyde (1.0 equivalent) and diethyl succinate (1.1 equivalents) is added dropwise over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup & Hydrolysis: Quench the reaction by slowly adding water. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and add concentrated hydrochloric acid until the pH is ~1-2, which will precipitate the crude half-ester. Heat the suspension under reflux with excess concentrated HCl for 4-6 hours to hydrolyze the ester and promote decarboxylation.

  • Isolation: Cool the mixture to room temperature and then in an ice bath. Collect the precipitated 2-(4-Chlorophenyl)succinic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound

This protocol uses acetic anhydride for dehydration, a common and effective laboratory method.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 2-(4-Chlorophenyl)succinic acid (1.0 equivalent) and acetic anhydride (2.0-3.0 equivalents).

  • Heating: Heat the mixture gently in an oil bath to 100-110°C.[2] The solid should gradually dissolve. Maintain this temperature for 2-3 hours.

  • Isolation: Remove the heat source and allow the flask to cool slowly to room temperature, during which the product should begin to crystallize. Further cool the flask in an ice bath to maximize crystal formation.

  • Purification: Collect the crystals by vacuum filtration. Wash the filter cake with two small portions of cold, anhydrous ether or hexane to remove residual acetic anhydride and acetic acid.

  • Drying: Dry the final product in a vacuum desiccator over a strong desiccant like P₂O₅ or calcium chloride to prevent hydrolysis.[2]

Data Presentation

Table 1: Typical Reaction Parameters for Dehydration

ParameterMethod: Acetic AnhydrideMethod: Thermal Dehydration
Dehydrating Agent Acetic AnhydrideNone (Heat)
Solvent None (or Toluene)High-boiling inert solvent (e.g., xylene)
Temperature 100 - 110 °C140 - 180 °C
Reaction Time 2 - 4 hours4 - 8 hours
Atmosphere Inert (N₂ or Ar)Inert with water removal (e.g., Dean-Stark)
Typical Yield 80 - 95%75 - 90%

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Yield Incomplete reactionIncrease reaction time or temperature moderately. Check activity of dehydrating agent.
Product hydrolysisEnsure all glassware is dry and use an inert atmosphere.[2]
Mechanical lossOptimize filtration and transfer steps. Wash with minimal cold solvent.
Product Discoloration Thermal decompositionLower the reaction temperature. Consider using a milder dehydrating agent.
Incomplete Dissolution Impure starting materialRecrystallize the starting 2-(4-Chlorophenyl)succinic acid before use.
Difficult Filtration Very fine crystalsAdjust cooling rate during crystallization; slower cooling promotes larger crystals.

Visualizations

experimental_workflow start_mat Starting Materials (4-Chlorobenzaldehyde, Diethyl Succinate) step1 Step 1: Stobbe Condensation & Hydrolysis start_mat->step1 reagent1 Potassium tert-butoxide, Toluene reagent1->step1 intermediate Intermediate 2-(4-Chlorophenyl)succinic Acid step1->intermediate step2 Step 2: Dehydration/ Cyclization intermediate->step2 reagent2 Acetic Anhydride (Dehydrating Agent) reagent2->step2 crude Crude Product step2->crude purification Purification (Recrystallization) crude->purification final_product Final Product This compound purification->final_product

Caption: Overall synthetic workflow for this compound.

troubleshooting_guide problem Problem: Low Product Yield check1 Is the reaction complete? (Check by TLC/NMR) problem->check1 sol1_no No check1->sol1_no Incomplete sol1_yes Yes check1->sol1_yes Complete check2 Was the workup/ isolation efficient? sol2_no No check2->sol2_no Inefficient sol2_yes Yes check2->sol2_yes Efficient check3 Was the system rigorously anhydrous? sol3_no No check3->sol3_no No sol3_yes Yes check3->sol3_yes Yes action1 Action: - Increase reaction time - Increase temperature - Check reagent purity sol1_no->action1 sol1_yes->check2 action2 Action: - Minimize transfers - Use minimal cold solvent  for washing crystals sol2_no->action2 sol2_yes->check3 action3 Action: - Flame-dry glassware - Use anhydrous solvents - Run under inert gas sol3_no->action3 Cause: Hydrolysis final Re-evaluate other parameters sol3_yes->final

Caption: Troubleshooting decision tree for diagnosing low reaction yield.

References

Technical Support Center: Catalyst Selection for 3-(4-Chlorophenyl)oxolane-2,5-dione Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 3-(4-Chlorophenyl)oxolane-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions for this compound?

A1: The most prevalent and synthetically useful catalytic reaction for this compound, a prochiral meso-anhydride, is the asymmetric desymmetrization via nucleophilic ring-opening. This reaction is typically carried out with alcohols (alcoholysis) to produce chiral monoesters, which are valuable building blocks in organic synthesis. Organocatalysis using modified Cinchona alkaloids is the state-of-the-art method for achieving high enantioselectivity in this transformation.

Q2: Which type of catalyst is recommended for the asymmetric ring-opening of this compound?

A2: For high enantioselectivity, modified Cinchona alkaloid derivatives are the catalysts of choice. Specifically, dimeric Cinchona alkaloid derivatives, such as those developed by Sharpless and later employed by Deng and others, have shown exceptional performance. Catalysts like (DHQD)₂AQN (a derivative of hydroquinidine) and (DHQ)₂AQN (a derivative of hydroquinine) are highly effective. These catalysts create a well-defined chiral pocket that directs the nucleophilic attack of the alcohol to one of the two enantiotopic carbonyl groups of the anhydride.

Q3: How does the choice of alcohol nucleophile affect the reaction outcome?

A3: While methanol is the most commonly reported alcohol for these reactions, other primary and some secondary alcohols can also be used. The steric bulk of the alcohol can influence the reaction rate and, in some cases, the enantioselectivity. It is generally recommended to start with less sterically hindered primary alcohols. For bulkier alcohols, the reaction may require longer reaction times or slightly higher catalyst loading.

Q4: What is the typical catalyst loading and what are the general reaction conditions?

A4: The catalyst loading for modified Cinchona alkaloids is typically in the range of 1-10 mol%. The reactions are often run at temperatures ranging from room temperature down to -20°C to improve enantioselectivity. Ethereal solvents, such as diethyl ether, are commonly used.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient reaction time.3. Low reaction temperature.4. Sterically hindered alcohol.1. Use a freshly opened or properly stored catalyst. Ensure the catalyst has not been deactivated by acidic impurities.2. Monitor the reaction by TLC or ¹H NMR and extend the reaction time if necessary.3. While lower temperatures often improve enantioselectivity, they also slow down the reaction. If conversion is low, try running the reaction at a slightly higher temperature (e.g., 0°C or room temperature).4. For bulky alcohols, consider increasing the catalyst loading or reaction time.
Low Enantioselectivity (ee) 1. Suboptimal catalyst.2. Reaction temperature is too high.3. Incorrect solvent.4. Presence of water in the reaction mixture.1. Screen different modified Cinchona alkaloid catalysts. Dimeric alkaloids like (DHQD)₂AQN often provide higher ee than monomeric ones.2. Lower the reaction temperature. Running the reaction at 0°C, -20°C, or even lower can significantly enhance enantioselectivity.3. Diethyl ether is often the solvent of choice for high enantioselectivity. Toluene can also be used, but may result in lower ee.4. Ensure all reagents and the solvent are anhydrous. Water can lead to the formation of the achiral diacid, which complicates purification and may affect the catalytic cycle.
Formation of a Diacid Byproduct Presence of water in the reaction.1. Use anhydrous solvents and reagents. Dry the alcohol over molecular sieves if necessary.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Difficulties in Product Purification 1. Removal of the chiral catalyst.2. Separation of the desired monoester from the diacid byproduct.1. The Cinchona alkaloid catalyst is basic and can be removed by washing the organic phase with an acidic aqueous solution (e.g., 2 N HCl). The catalyst can then be recovered from the aqueous phase by basification and extraction.2. The desired monoester product is acidic. It can be separated from non-acidic impurities by extraction with a basic aqueous solution (e.g., saturated NaHCO₃). After separation, the aqueous phase is acidified (e.g., with 8 N HCl) and the product is extracted with an organic solvent like CH₂Cl₂.

Catalyst Performance Data

The following table summarizes typical results for the asymmetric ring-opening of 3-phenylsuccinic anhydride, a close analog of this compound, with methanol using modified Cinchona alkaloid catalysts. These data can serve as a benchmark for catalyst selection.

Anhydride SubstrateCatalyst (5 mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
3-Phenylsuccinic Anhydride(DHQD)₂AQNEt₂ORT2>9594
3-Phenylsuccinic Anhydride(DHQ)₂AQNEt₂ORT2>9593

Data sourced from a representative study on the desymmetrization of cyclic anhydrides.

Experimental Protocols

Representative Procedure for the Asymmetric Alcoholysis of a 3-Arylsuccinic Anhydride:

A solution of the 3-arylsuccinic anhydride (1.0 mmol) in anhydrous diethyl ether (10 mL) is prepared in an oven-dried flask under an inert atmosphere. The solution is cooled to the desired temperature (e.g., -20°C). The modified Cinchona alkaloid catalyst (e.g., (DHQD)₂AQN, 0.05 mmol, 5 mol%) is added, followed by the dropwise addition of the alcohol (e.g., methanol, 10 mmol). The reaction mixture is stirred at this temperature until the starting material is consumed as monitored by TLC.

Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in diethyl ether (25 mL) and washed with 2 N HCl (3 x 10 mL) to remove the catalyst. The combined organic layers are then extracted with a saturated aqueous solution of NaHCO₃ (5 x 15 mL). The combined aqueous layers are washed with diethyl ether (1 x 20 mL) to remove any residual non-acidic impurities. The aqueous phase is then carefully acidified with 8 N HCl and extracted with CH₂Cl₂ (5 x 20 mL). The combined organic layers from the final extraction are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the desired chiral monoester. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualized Workflows and Logic

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry glassware and add This compound B Add anhydrous solvent (e.g., Et2O) under N2 A->B C Cool to reaction temperature (e.g., -20°C) B->C D Add Cinchona alkaloid catalyst (e.g., (DHQD)2AQN) C->D E Add anhydrous alcohol (e.g., Methanol) D->E F Stir until completion (Monitor by TLC) E->F G Concentrate in vacuo F->G H Dissolve in Et2O, wash with 2N HCl (Removes catalyst) G->H I Extract with sat. NaHCO3 (Isolates acidic product) H->I J Acidify aqueous layer with 8N HCl I->J K Extract product with CH2Cl2 J->K L Dry, filter, and concentrate K->L M Analyze yield and ee% L->M

Caption: General experimental workflow for the asymmetric ring-opening of this compound.

Catalyst_Selection_Logic Start Start: Need to synthesize a chiral monoester from This compound DesiredEnantiomer Which enantiomer of the monoester is desired? Start->DesiredEnantiomer R_Product Desired Product: (R)-monoester DesiredEnantiomer->R_Product (R) S_Product Desired Product: (S)-monoester DesiredEnantiomer->S_Product (S) SelectCatalyst Select Catalyst DHQ_Catalyst Use (DHQ)2AQN or related hydroquinine-based catalyst R_Product->DHQ_Catalyst DHQD_Catalyst Use (DHQD)2AQN or related hydroquinidine-based catalyst S_Product->DHQD_Catalyst RunReaction Perform reaction and analyze results DHQ_Catalyst->RunReaction DHQD_Catalyst->RunReaction

Caption: Decision-making logic for selecting the appropriate pseudoenantiomeric Cinchona alkaloid catalyst.

Technical Support Center: Solvent Effects on 3-(4-Chlorophenyl)oxolane-2,5-dione Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the reaction kinetics of 3-(4-Chlorophenyl)oxolane-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its reaction kinetics important?

A1: this compound, a derivative of succinic anhydride, is a reactive heterocyclic compound. It serves as a precursor in the synthesis of various organic molecules, including potential pharmaceutical agents. Studying its reaction kinetics is crucial for understanding reaction mechanisms, optimizing reaction conditions (e.g., solvent, temperature, concentration), and controlling product formation, which is vital in drug development and process chemistry.

Q2: How do solvents influence the reaction kinetics of this compound?

A2: Solvents can significantly impact the rate of reactions involving this compound through several mechanisms. Polar solvents can stabilize charged intermediates and transition states that may form during nucleophilic attack on the carbonyl groups of the anhydride. Protic solvents, in addition to their polarity, can participate in hydrogen bonding, which may either stabilize or hinder the reaction depending on the specific mechanism. The choice of solvent can therefore alter the reaction rate and, in some cases, the product distribution.

Q3: What are the common nucleophiles used in reactions with this compound?

A3: Common nucleophiles include alcohols (for ester formation), amines (for amide formation), and water (for hydrolysis to the corresponding dicarboxylic acid). The reactivity of the nucleophile, in conjunction with the solvent, will determine the overall reaction kinetics.

Q4: Which analytical techniques are suitable for monitoring the kinetics of these reactions?

A4: The choice of analytical technique depends on the specific reaction and the properties of the reactants and products. Commonly used methods include:

  • UV-Vis Spectrophotometry: If the reactant or product has a distinct chromophore, changes in absorbance over time can be monitored to determine reaction rates.[1][2][3][4]

  • NMR Spectroscopy: 1H or 13C NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals over time, providing detailed structural information.[5][6][7][8]

  • FTIR Spectroscopy: The carbonyl stretching frequencies of the anhydride and the product (e.g., ester or amide) are often distinct, allowing for real-time monitoring of the reaction progress.[9][10]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to separate and quantify the components of the reaction mixture at different time points.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor reproducibility of kinetic data 1. Inconsistent temperature control.[11] 2. Variations in solvent purity (e.g., water content). 3. Inaccurate concentrations of reactants. 4. Contamination of glassware.[12]1. Use a thermostated water bath or reaction block to maintain a constant temperature.[1] 2. Use high-purity, anhydrous solvents when necessary and store them properly. 3. Prepare stock solutions carefully and use calibrated pipettes. 4. Ensure all glassware is thoroughly cleaned and dried before use.
Reaction is too fast or too slow to measure accurately 1. Inappropriate temperature. 2. Unsuitable solvent. 3. Concentrations are too high or too low.1. Adjust the temperature to slow down or speed up the reaction. 2. Select a solvent that provides a measurable reaction rate (see data table below). 3. Adjust the concentrations of the reactants. For fast reactions, consider using a stopped-flow apparatus.[13]
Side reactions or unexpected products observed 1. Presence of impurities in reactants or solvent. 2. Reaction with the solvent (solvolysis). 3. Decomposition of reactant or product under the reaction conditions.1. Purify reactants and use high-purity solvents. 2. Choose an inert solvent for the reaction. 3. Analyze the stability of the starting material and product under the experimental conditions. Consider running the reaction at a lower temperature.
Non-linear kinetic plots 1. Change in reaction mechanism during the reaction. 2. Product inhibition. 3. Complex reaction kinetics (e.g., consecutive or parallel reactions).[3]1. Investigate the reaction at different initial concentrations to identify the reaction order. 2. Perform experiments with the addition of the product to test for inhibition. 3. Use more advanced kinetic models to fit the data.

Experimental Protocols

Protocol 1: Kinetic Study of the Aminolysis of this compound using UV-Vis Spectrophotometry

This protocol describes the determination of the pseudo-first-order rate constant for the reaction of this compound with a primary amine (e.g., aniline) in different solvents.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • High-purity solvents (e.g., Acetonitrile, Dichloromethane, Tetrahydrofuran, Ethanol)

  • UV-Vis Spectrophotometer with a thermostated cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and calibrated micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.01 M) in the chosen solvent.

    • Prepare a stock solution of the amine (e.g., 0.1 M) in the same solvent. The amine should be in at least 10-fold excess to ensure pseudo-first-order conditions.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectra of the reactant and the expected product separately to identify a wavelength where the change in absorbance is maximal.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 25 °C).

    • Pipette the required volume of the this compound stock solution into the cuvette and dilute with the solvent to the final volume.

    • Use this solution as the reference (blank).

    • To start the reaction, add the required volume of the amine stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • Plot ln(At - A∞) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the end of the reaction.

    • The pseudo-first-order rate constant (kobs) is the negative of the slope of this plot.

    • The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the amine.

Data Presentation

Table 1: Illustrative Rate Constants for the Aminolysis of this compound in Various Solvents at 25 °C
SolventDielectric Constant (ε)k2 (M-1s-1)
n-Hexane1.880.05
Dichloromethane8.931.2
Tetrahydrofuran (THF)7.520.8
Acetonitrile37.55.5
Ethanol24.52.1

Note: The data presented in this table is illustrative and intended to demonstrate the expected trend of solvent effects on the reaction rate. Actual experimental values may vary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Experiment cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Anhydride and Nucleophile) set_lambda Determine Analytical Wavelength (λmax) prep_reagents->set_lambda equilibrate Equilibrate Spectrophotometer and Solutions set_lambda->equilibrate mix Mix Reactants in Cuvette equilibrate->mix record Record Absorbance vs. Time mix->record plot Plot ln(At - A∞) vs. Time record->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: Experimental workflow for a kinetic study using UV-Vis spectrophotometry.

Solvent_Effects cluster_solvent Solvent Properties cluster_reaction Reaction Parameters Polarity Polarity (ε) TS Transition State Stabilization Polarity->TS stabilizes charged species Protic Protic Nature (H-bonding) Protic->TS H-bonds with carbonyl oxygen Reactant_Solvation Reactant Solvation Protic->Reactant_Solvation solvates nucleophile Rate Reaction Rate (k) TS->Rate increases Reactant_Solvation->Rate decreases (for anionic nucleophiles)

Caption: Logical relationship of solvent properties influencing reaction kinetics.

References

Validation & Comparative

Comparative Analysis of 3-(4-Chlorophenyl)oxolane-2,5-dione: Characterization and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

In the landscape of pharmaceutical intermediates and fine chemicals, the rigorous characterization and purity analysis of compounds are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the characterization and purity analysis of 3-(4-Chlorophenyl)oxolane-2,5-dione, a key building block in various synthetic pathways. We present a comparative analysis with structurally related alternatives, supported by detailed experimental protocols and data presented for ease of comparison.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its analogs are summarized in Table 1. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyThis compound3-Phenyloxolane-2,5-dione[1]3-(p-Tolyl)oxolane-2,5-dione3-(4-Methoxyphenyl)oxolane-2,5-dione
Molecular Formula C₁₀H₇ClO₃C₁₀H₈O₃[1]C₁₁H₁₀O₃C₁₁H₁₀O₄
Molecular Weight 210.61 g/mol 176.17 g/mol [1]190.19 g/mol 206.19 g/mol
Appearance White to off-white solidWhite crystalline solidData not availableData not available
Melting Point Data not available53-55 °CData not availableData not available
Solubility Soluble in most organic solventsData not availableData not availableData not available

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. The following tables present a summary of the key analytical data for this compound and its alternatives. Note: Specific experimental spectral data for this compound and some alternatives were not publicly available. In such cases, representative data from closely related structures is provided for comparative purposes and should be interpreted with caution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

CompoundChemical Shift (δ) ppm
This compound 7.40-7.30 (m, 4H, Ar-H), 4.20 (dd, 1H, CH), 3.40-3.20 (m, 2H, CH₂)
3-Phenyloxolane-2,5-dione 7.35-7.25 (m, 5H, Ar-H), 4.15 (dd, 1H, CH), 3.35-3.15 (m, 2H, CH₂)
3-(p-Tolyl)oxolane-2,5-dione 7.20 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 4.10 (dd, 1H, CH), 3.30-3.10 (m, 2H, CH₂), 2.35 (s, 3H, CH₃)
3-(4-Methoxyphenyl)oxolane-2,5-dione 7.25 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.10 (dd, 1H, CH), 3.80 (s, 3H, OCH₃), 3.30-3.10 (m, 2H, CH₂)

¹³C NMR Data (Predicted)

CompoundChemical Shift (δ) ppm
This compound 174.5 (C=O), 171.0 (C=O), 135.0 (Ar-C), 134.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 45.0 (CH), 35.0 (CH₂)
3-Phenyloxolane-2,5-dione 175.0 (C=O), 171.5 (C=O), 136.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 45.5 (CH), 35.5 (CH₂)
3-(p-Tolyl)oxolane-2,5-dione 175.0 (C=O), 171.5 (C=O), 138.0 (Ar-C), 133.0 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 45.5 (CH), 35.5 (CH₂), 21.0 (CH₃)
3-(4-Methoxyphenyl)oxolane-2,5-dione 175.0 (C=O), 171.5 (C=O), 159.5 (Ar-C), 128.0 (Ar-C), 129.0 (Ar-CH), 114.5 (Ar-CH), 55.5 (OCH₃), 45.0 (CH), 35.5 (CH₂)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic anhydride C=O stretching vibrations are key diagnostic peaks.

CompoundKey IR Absorption Bands (cm⁻¹)
This compound (Representative) ~1860 (C=O, anhydride), ~1780 (C=O, anhydride), ~1230 (C-O-C), ~830 (C-Cl)
3-Phenyloxolane-2,5-dione ~1855 (C=O, anhydride), ~1775 (C=O, anhydride), ~1225 (C-O-C)
3-(p-Tolyl)oxolane-2,5-dione ~1858 (C=O, anhydride), ~1778 (C=O, anhydride), ~1228 (C-O-C)
3-(4-Methoxyphenyl)oxolane-2,5-dione ~1855 (C=O, anhydride), ~1775 (C=O, anhydride), ~1250 (C-O-C, asym), ~1030 (C-O-C, sym)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

CompoundMethodKey Fragments (m/z)
This compound ESI-MS[M+H]⁺: 211.0, [M+Na]⁺: 233.0
3-Phenyloxolane-2,5-dione ESI-MS[M+H]⁺: 177.1
3-(p-Tolyl)oxolane-2,5-dione ESI-MS[M+H]⁺: 191.2
3-(4-Methoxyphenyl)oxolane-2,5-dione ESI-MS[M+H]⁺: 207.2
Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture, making it ideal for purity assessment. A commercial supplier of this compound specifies a minimum purity of 95%.

CompoundPurity (%)
This compound ≥ 95%
3-Phenyloxolane-2,5-dione > 99.0%[2]
3-(p-Tolyl)oxolane-2,5-dione Data not available
3-(4-Methoxyphenyl)oxolane-2,5-dione Data not available

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Approximately 10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 220 ppm

Infrared (IR) Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Number of Scans: 16

    • Resolution: 4 cm⁻¹

    • Data is presented as % Transmittance.

Mass Spectrometry (MS)
  • Instrument: Agilent 6120 Single Quadrupole LC/MS system or equivalent with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL and infused directly into the mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used.

  • Acquisition Parameters:

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 70 V

    • Drying Gas Flow: 10 L/min

    • Gas Temperature: 350 °C

    • Scan Range: m/z 50-500

High-Performance Liquid Chromatography (HPLC)
  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might be:

    • 0-20 min: 30-90% acetonitrile

    • 20-25 min: 90% acetonitrile

    • 25-30 min: 30% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Purity Calculation: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Workflow and Data Analysis

The logical flow of characterization and purity analysis is crucial for a comprehensive understanding of a chemical substance.

G Characterization and Purity Analysis Workflow cluster_synthesis Synthesis and Isolation cluster_characterization Structural Characterization cluster_purity Purity Analysis cluster_comparison Comparative Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC-UV Purification->HPLC GC GC-FID (for volatile impurities) Purification->GC DataComparison Data Comparison and Reporting NMR->DataComparison IR->DataComparison MS->DataComparison HPLC->DataComparison GC->DataComparison Alternatives Analysis of Alternative Compounds Alternatives->DataComparison

Caption: Workflow for the characterization and purity analysis of a pharmaceutical intermediate.

References

A Researcher's Guide to the Validation of Biological Assays for 3-(4-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of biological assays for the compound 3-(4-Chlorophenyl)oxolane-2,5-dione, also known as 3-(4-chlorophenyl)succinic anhydride. Due to the limited publicly available biological data for this specific compound, this document outlines a proposed validation strategy. It includes relevant assay methodologies and comparative data from structurally related compounds to serve as a benchmark for future studies.

Introduction to this compound

This compound is a derivative of succinic anhydride. The succinic anhydride moiety is found in various biologically active molecules and is known to react with nucleophiles such as amino groups in proteins.[1][2] This reactivity suggests that the compound could potentially interact with various biological targets, warranting investigation into its cytotoxic and antimicrobial properties. Structurally related compounds, including other succinic anhydride derivatives and compounds containing a chlorophenyl group, have demonstrated a range of biological activities, including antifungal, antibacterial, and anticancer effects.[3]

Proposed Biological Assay Validation Workflow

A systematic approach is crucial for validating the biological activity of a new chemical entity. The following workflow outlines the key steps from initial screening to more detailed mechanistic studies.

Assay_Validation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Data Analysis & Reporting Start Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Start->Antimicrobial DoseResponse IC50 / MIC Determination Cytotoxicity->DoseResponse Antimicrobial->DoseResponse Selectivity Testing on Normal vs. Cancer/Microbial Cells DoseResponse->Selectivity EnzymeAssay Enzyme Inhibition Assays (e.g., SDH) Selectivity->EnzymeAssay PathwayAnalysis Signaling Pathway Analysis Selectivity->PathwayAnalysis DataAnalysis Data Analysis & Comparison EnzymeAssay->DataAnalysis PathwayAnalysis->DataAnalysis Report Publish Comparison Guide DataAnalysis->Report

Caption: Proposed workflow for the biological assay validation of this compound.

Part 1: Cytotoxicity Assays

Evaluating the cytotoxic potential is a critical first step in characterizing a new compound. A standard approach involves using colorimetric or luminescence-based assays to measure cell viability and proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells and incubate for 24 to 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Comparative Data for Cytotoxic Agents

The following table presents IC50 values for known cytotoxic compounds against various cancer cell lines to provide a benchmark for evaluating the potency of this compound.

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG2 (Liver)0.170 ± 0.006[4]
CisplatinA549 (Lung)1.05 ± 0.18[4]
5-FluorouracilMCF-7 (Breast)~5[5]
CYT-Rx20MDA-MB-231 (Breast)1.82 ± 0.05 µg/mL[6]
Compound 5tMCF-7 (Breast)7.22 ± 0.47[7]

Part 2: Antifungal Assays

Given that many succinic anhydride derivatives exhibit antimicrobial properties, assessing the antifungal activity of this compound is a logical step.

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of a fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.

  • Compound Dilution: Serially dilute this compound in a 96-well plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungal growth without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Comparative Data for Antifungal Agents

The table below shows the MIC values for common antifungal drugs against Candida albicans, providing a reference for the potential efficacy of the test compound.

Antifungal AgentCandida albicans MIC Range (µg/mL)Reference
Fluconazole0.25 - 128[8]
Itraconazole0.03 - 16[8]
Amphotericin B0.12 - 2[8]
Caspofungin0.03 - 2[9]

Part 3: Potential Mechanism of Action - Succinate Dehydrogenase Inhibition

Several carboxamide derivatives, which share structural similarities with opened succinic anhydride rings, are known to inhibit succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[10][11][12][13] Inhibition of SDH can disrupt fungal respiration and has been a successful target for fungicides.[13]

Proposed Signaling Pathway for SDH Inhibition

The diagram below illustrates the central role of SDH in cellular respiration and the putative inhibitory action of a succinic anhydride derivative.

SDH_Inhibition_Pathway cluster_0 Mitochondrial Respiration cluster_1 Enzymatic Reaction TCA Citric Acid Cycle ETC Electron Transport Chain TCA->ETC provides electrons ATP ATP Synthesis ETC->ATP drives Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH substrate Fumarate Fumarate SDH->ETC electrons to Complex II SDH->Fumarate product Compound 3-(4-Chlorophenyl) oxolane-2,5-dione (Potential Inhibitor) Compound->SDH inhibits

Caption: Putative mechanism of action via inhibition of Succinate Dehydrogenase (SDH).

Conclusion

This guide provides a foundational framework for the biological validation of this compound. By following the outlined experimental protocols for cytotoxicity and antifungal activity, researchers can generate the necessary data to assess its biological potential. The comparative data from existing compounds and the proposed mechanism of action offer a valuable context for interpreting these future findings. A systematic validation approach is essential for uncovering the therapeutic or antimicrobial potential of novel chemical entities like this compound.

References

A Comparative Analysis of 3-(4-Chlorophenyl)oxolane-2,5-dione and Structurally Related Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(4-Chlorophenyl)oxolane-2,5-dione and its structurally similar analogs, focusing on their anticonvulsant properties. The information presented is curated from preclinical studies to aid in the evaluation and development of novel antiepileptic drugs.

Introduction to 3-Phenyloxolane-2,5-dione Derivatives

This compound belongs to the class of 3-arylsuccinic anhydrides, which are structurally related to the well-established succinimide class of anticonvulsants. The core chemical scaffold, a five-membered dicarbonyl heterocyclic ring attached to a phenyl group, is a key pharmacophore for anticonvulsant activity. The substitution on the phenyl ring and modifications of the heterocyclic ring significantly influence the biological activity, potency, and safety profile of these compounds. This guide will delve into the structure-activity relationships (SAR) of this chemical class, presenting comparative data on their efficacy in established preclinical seizure models.

Comparative Anticonvulsant Activity

The following tables summarize the anticonvulsant activity of this compound's close structural analogs, specifically 3-phenylpyrrolidine-2,5-dione (phenylsuccinimide) derivatives, in rodent models of epilepsy. The data is compiled from various preclinical studies and presented to facilitate a comparative assessment of their potency and spectrum of activity.

Table 1: Anticonvulsant Activity of 3-(Chlorophenyl)pyrrolidine-2,5-dione Derivatives

CompoundSeizure ModelED₅₀ (mg/kg)Protective Index (PI)Reference
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMES68.30>2.9[1][2]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione6 Hz (32 mA)28.20>7.1[1][2]
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dioneMES>100-[3]
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione6 Hz (32 mA)48.1>6.2[3]
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dionescPTZ61.5>4.9[3]

MES: Maximal Electroshock Seizure Test; scPTZ: subcutaneous Pentylenetetrazole Seizure Test; 6 Hz: Psychomotor Seizure Test. The Protective Index (PI) is the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀).

Table 2: Anticonvulsant Activity of Other Substituted 3-Phenylpyrrolidine-2,5-dione Derivatives

CompoundSeizure ModelED₅₀ (mg/kg)Reference
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HClMES62.14[4]
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl6 Hz75.59[4]
(2,5-Dioxopyrrolidin-1-yl)(phenyl)-acetamide derivative 22MES23.7[5]
(2,5-Dioxopyrrolidin-1-yl)(phenyl)-acetamide derivative 22scPTZ59.4[5]
(2,5-Dioxopyrrolidin-1-yl)(phenyl)-acetamide derivative 226 Hz (32 mA)22.4[5]
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative 33MES27.4[6]
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative 336 Hz (32 mA)30.8[6]

Experimental Protocols

The anticonvulsant activity data presented in this guide were primarily obtained using the following standardized preclinical models:

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Typically adult male albino mice or rats.

  • Procedure: A supramaximal electrical stimulus is delivered via corneal or ear-clip electrodes, inducing a tonic-clonic seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses prior to the electrical stimulus.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for identifying drugs effective against absence seizures.

  • Animal Model: Typically adult male albino mice.

  • Procedure: A convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously, which induces clonic seizures. The endpoint is the failure to observe a 5-second period of clonic spasms.

  • Drug Administration: Test compounds are administered i.p. or p.o. at various doses before the PTZ injection.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.

Psychomotor Seizure (6 Hz) Test

The 6 Hz test is a model for identifying drugs effective against therapy-resistant partial seizures.

  • Animal Model: Typically adult male albino mice.

  • Procedure: A low-frequency (6 Hz) electrical stimulus of long duration (3 seconds) is delivered via corneal electrodes. The endpoint is the abolition of the seizure activity, which is characterized by a "stunned" posture with Straub's tail.

  • Drug Administration: Test compounds are administered i.p. or p.o. at various doses prior to the electrical stimulus.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the seizure, is calculated.

Proposed Mechanism of Action and Signaling Pathways

The anticonvulsant activity of succinimide and structurally related compounds is believed to be mediated through the modulation of ion channels in the central nervous system. The primary proposed mechanism involves the inhibition of low-voltage-activated (T-type) calcium channels. Additionally, effects on voltage-gated sodium channels have also been suggested for some derivatives.

Anticonvulsant Mechanism of 3-Arylsuccinimide Derivatives Proposed Anticonvulsant Mechanism cluster_0 Neuronal Membrane cluster_1 Cellular Effects Compound 3-Arylsuccinimide Derivative T_type_Ca_Channel T-type Ca²⁺ Channel Compound->T_type_Ca_Channel Inhibition Na_Channel Voltage-gated Na⁺ Channel Compound->Na_Channel Modulation Ca_Influx Reduced Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Neuronal_Excitability Decreased Neuronal Hyperexcitability Na_Channel->Neuronal_Excitability Ca_Influx->Neuronal_Excitability Seizure_Suppression Seizure Suppression Neuronal_Excitability->Seizure_Suppression

Caption: Proposed mechanism of action for 3-arylsuccinimide derivatives.

The diagram above illustrates the proposed mechanism where the 3-arylsuccinimide derivative inhibits T-type calcium channels, leading to reduced calcium influx and decreased neuronal hyperexcitability, ultimately resulting in seizure suppression. A potential modulatory effect on voltage-gated sodium channels is also indicated.

Structure-Activity Relationship (SAR)

The collective data from various studies on 3-phenylpyrrolidine-2,5-dione derivatives suggest several key structure-activity relationships:

  • Substitution on the Phenyl Ring: The nature and position of the substituent on the 3-phenyl ring significantly impact anticonvulsant activity. Electron-withdrawing groups, such as chlorine, at the ortho or meta positions of the phenyl ring appear to be favorable for activity in certain derivatives.[1][2]

  • N-Substitution on the Succinimide Ring: Modification at the N1 position of the pyrrolidine-2,5-dione ring with various alkyl or aryl moieties can enhance potency and modulate the spectrum of anticonvulsant activity.[1][2][4]

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems, such as thiophene or benzo[b]thiophene, has been shown to yield compounds with potent anticonvulsant activity.[4][6]

SAR_Relationship cluster_R1 R1 (N-Substitution) cluster_R2 R2 (Phenyl Substitution) Core 3-Phenylpyrrolidine-2,5-dione Core R1_Alkyl Alkyl Chains Core->R1_Alkyl R1_Arylpiperazine Arylpiperazine Moieties Core->R1_Arylpiperazine R2_Cl Chlorine (ortho, meta) Core->R2_Cl R2_Bioisostere Thiophene/Benzo[b]thiophene Core->R2_Bioisostere Activity Anticonvulsant Activity R1_Alkyl->Activity R1_Arylpiperazine->Activity R2_Cl->Activity R2_Bioisostere->Activity

References

Structure-Activity Relationship of 3-(4-Chlorophenyl)oxolane-2,5-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(4-Chlorophenyl)oxolane-2,5-dione derivatives and their structurally related analogs. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes findings from research on closely related compounds, particularly 3-aryl-pyrrolidine-2,5-dione (succinimide) derivatives, to infer potential SAR trends. The primary biological activities explored are anticonvulsant and cytotoxic effects.

Comparative Analysis of Biological Activity

The following tables summarize the biological activities of various 3-aryl-pyrrolidine-2,5-dione derivatives, which serve as valuable surrogates for understanding the potential SAR of their oxolane-2,5-dione counterparts.

Anticonvulsant Activity of 3-Aryl-pyrrolidine-2,5-dione Derivatives

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for screening anticonvulsant drugs. The 6 Hz test is a model for treatment-resistant seizures. The ED₅₀ represents the dose effective in 50% of the tested population.

CompoundR (Substitution on Phenyl Ring)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)6 Hz (44 mA) ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Reference
1 2-Cl>100>10028.2Not Reported>300[1]
2 3-Cl>100>100>100Not Reported>300[1]
3 3-CF₃49.667.431.363.2158.5[2]
4 3-OCF₃>100>10048.9>100>300[2]

Data extrapolated from studies on N-substituted derivatives.

From the data on succinimide analogs, several SAR observations can be made:

  • Position of the Chloro Group: A 2-chloro substitution on the phenyl ring appears more favorable for activity in the 6 Hz model compared to a 3-chloro substitution.[1]

  • Nature of the Substituent: The presence and nature of other substituents on the phenyl ring significantly impact anticonvulsant activity. For instance, a 3-CF₃ group confers broad-spectrum anticonvulsant activity.[2]

  • Lipophilicity and Electronic Effects: The introduction of electron-withdrawing groups like -CF₃ and -OCF₃ influences the activity, suggesting that electronic properties and lipophilicity play a crucial role in the pharmacodynamics and pharmacokinetics of these compounds.[2]

Cytotoxic Activity of Related Heterocyclic Compounds

The cytotoxic potential of these compounds has also been investigated against various cancer cell lines. The IC₅₀ value represents the concentration required to inhibit the growth of 50% of the cells.

CompoundCell LineIC₅₀ (µM)Reference
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2233.0[3]
N-(3,5-Dichlorophenyl)succinimide (NDPS)HepG2>250[4]
2-(3-chlorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamideMCF7>100[5]
2-(4-chlorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamideMCF7>100[5]

The limited data on cytotoxicity suggests that the core heterocyclic structure and the substitution pattern on the phenyl ring are critical determinants of this activity. For instance, the thiazolidinedione analog (DCPT) showed higher cytotoxicity than the corresponding succinimide (NDPS) in HepG2 cells.[3][4]

Experimental Protocols

Anticonvulsant Screening

Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure.

  • Animals (mice or rats) are administered the test compound intraperitoneally (i.p.) or orally (p.o.).

  • After a specified time, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.

  • The abolition of the hind limb tonic extensor component of the seizure is recorded as protection.[6]

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test induces clonic seizures.

  • Animals are pre-treated with the test compound.

  • A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • The absence of clonic spasms for at least 5 seconds during a 30-minute observation period is considered protection.[1]

6 Hz Seizure Test: This model is used to identify drugs effective against therapy-resistant seizures.

  • Animals receive the test compound.

  • A low-frequency (6 Hz) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) is delivered for 3 seconds via corneal electrodes.

  • Protection is defined as the absence of seizure activity characterized by immobility and motor arrest.[2]

Cytotoxicity Assay (MTT Assay)
  • Human cancer cell lines (e.g., HepG2, MCF7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated to allow the formazan crystals to form.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values are then calculated.[5]

Visualizations

Caption: Key structural features influencing the anticonvulsant activity of 3-phenyl-pyrrolidine-2,5-dione derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis S1 Synthesis of This compound Derivatives S2 Purification & Structural Elucidation (NMR, MS) S1->S2 B1 Anticonvulsant Screening (MES, scPTZ, 6 Hz tests) S2->B1 B2 Cytotoxicity Screening (MTT Assay) S2->B2 D1 Determination of ED50 / IC50 values B1->D1 B2->D1 D2 Structure-Activity Relationship Analysis D1->D2

Caption: General experimental workflow for the synthesis and biological evaluation of novel chemical entities.

References

Comparative Efficacy of 3-(4-Chlorophenyl)oxolane-2,5-dione and Structurally Related Compounds: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A guide for Researchers, Scientists, and Drug Development Professionals

The 3-(4-Chlorophenyl)oxolane-2,5-dione scaffold represents a core structure with potential for diverse biological activities. While this specific molecule remains uncharacterized in terms of its efficacy, numerous analogues have demonstrated significant potential in preclinical studies, particularly in the fields of oncology and microbiology. This guide summarizes the available data on these related compounds to provide a predictive comparison of their potential therapeutic efficacy.

In Vitro Anticancer Efficacy

The 4-chlorophenyl group is a common substituent in a variety of heterocyclic compounds that exhibit cytotoxic effects against cancer cell lines. The following table summarizes the in vitro anticancer activity of several such analogues, providing a benchmark for the potential efficacy of this compound.

Table 1: Comparative In Vitro Anticancer Activity of 4-Chlorophenyl Analogues

Compound/AnalogueCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Symmetrical chlorophenylamino-s-triazine derivative (2c) MCF7 (Breast)4.14 ± 1.06Paclitaxel-
C26 (Colon)7.87 ± 0.96Paclitaxel2.30
Symmetrical chlorophenylamino-s-triazine derivative (3c) MCF7 (Breast)4.98 ± 0.72Paclitaxel-
C26 (Colon)3.05 ± 0.55Paclitaxel2.30
Symmetrical chlorophenylamino-s-triazine derivative (4c) MCF7 (Breast)6.85 ± 1.12Paclitaxel-
C26 (Colon)1.71 ± 0.31Paclitaxel2.30
5-(4-chlorophenyl)-1,3,4-thiadiazole with p-tolyl sulfonamide (Compound 3) MCF-7 (Breast)-Staurosporine-
HepG2 (Liver)-Staurosporine-
HCT116 (Colon)-Staurosporine-
A549 (Lung)-Staurosporine-
5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one (VIb-d) HeLa (Cervical)10.64 - 33.62Cisplatin13.54 - 14.08
IMR-32 (Neuroblastoma)10.64 - 33.62Cisplatin13.54 - 14.08
MCF-7 (Breast)10.64 - 33.62Cisplatin13.54 - 14.08
N-(4-Chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide MCF-7 (Breast)Potent--
HEPG-2 (Liver)Potent--
HCT (Colon)Potent--
PC-3 (Prostate)Potent--

Note: A lower IC50 value indicates higher potency. Dashes (-) indicate that specific values were not provided in the source material, though the compound was reported to be active.[1][2][3][4][5]

In Vitro Antimicrobial Efficacy

Several heterocyclic compounds bearing a 4-chlorophenyl substituent have been investigated for their antimicrobial properties. These studies suggest that the this compound scaffold may also possess activity against various bacterial and fungal pathogens.

Table 2: Comparative In Vitro Antimicrobial Activity of 4-Chlorophenyl Analogues

Compound/AnalogueMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (3) Enterococcus faecium E5---
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (4) Enterococcus faecium E5---
4-(4-chlorophenyl)thiazole compounds Leishmania amazonensis (promastigote)19.86 - 200--
Leishmania amazonensis (amastigote)101 - >200--
Trypanosoma cruzi (trypomastigote)1.67 - 100--
Trypanosoma cruzi (amastigote)1.96 - >200--

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. Dashes (-) indicate that specific values were not provided, but inhibitory activity was observed.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of structurally similar compounds. These protocols can serve as a foundation for designing efficacy studies for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (including this compound and reference drugs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines the evaluation of a compound's ability to inhibit tumor growth in an animal model.

  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells in a suitable medium) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Compound Administration: The test compound is administered to the treatment group via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a specified size or after a set duration. Tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated and compared between the treated and control groups.

Signaling Pathways and Experimental Workflows

Caspase-Mediated Apoptosis Pathway

Many anticancer agents exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. A key molecular mechanism in apoptosis is the activation of a cascade of cysteine proteases known as caspases. The 4-chlorophenyl moiety in various heterocyclic compounds has been implicated in the induction of apoptosis.

Caspase_Pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade Test_Compound 3-(4-Chlorophenyl) Analogue Intrinsic Intrinsic Pathway (Mitochondrial) Test_Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Test_Compound->Extrinsic Chemotherapy Chemotherapeutic Agents Chemotherapy->Intrinsic Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Intrinsic->Initiator_Caspases Extrinsic->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Apoptosis Apoptosis (Cell Death) Executioner_Caspases->Apoptosis Efficacy_Workflow Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (Cytotoxicity, Antimicrobial) Start->In_Vitro_Screening Active_Hit Active Hit Identified? In_Vitro_Screening->Active_Hit Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis Assay) Active_Hit->Mechanism_Study Yes End End of Preclinical Evaluation Active_Hit->End No In_Vivo_Testing In Vivo Efficacy Testing (Xenograft, Infection Models) Mechanism_Study->In_Vivo_Testing Lead_Compound Lead Compound for Further Development In_Vivo_Testing->Lead_Compound Lead_Compound->End

References

comparative analysis of different synthetic routes to 3-(4-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Chemical Intermediate

This guide provides a comparative analysis of synthetic routes to 3-(4-Chlorophenyl)oxolane-2,5-dione, a valuable intermediate in medicinal chemistry and materials science. The synthesis of this substituted succinic anhydride derivative can be approached through various methodologies, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. This document outlines a plausible and efficient multi-step synthesis, presenting experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

Recommended Synthetic Pathway: A Four-Step Approach

A robust and versatile route to this compound involves a four-step sequence commencing with a Stobbe condensation, followed by hydrolysis, catalytic hydrogenation, and subsequent cyclization. This pathway offers a logical progression for constructing the target molecule from readily available starting materials.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway A 4-Chlorobenzaldehyde + Diethyl Succinate B Diethyl 2-(4-chlorobenzylidene)succinate A->B Stobbe Condensation C 3-(4-Chlorophenyl)itaconic acid B->C Hydrolysis D 3-(4-Chlorophenyl)succinic acid C->D Catalytic Hydrogenation E This compound D->E Cyclization (Dehydration)

Caption: Proposed four-step synthesis of this compound.

Step 1: Stobbe Condensation

The initial carbon-carbon bond formation is efficiently achieved through a Stobbe condensation. This reaction joins 4-chlorobenzaldehyde and diethyl succinate in the presence of a strong base to yield diethyl 2-(4-chlorobenzylidene)succinate. The Stobbe condensation is a classic and reliable method for the synthesis of alkylidene succinic acids and their esters.[1][2][3]

Experimental Protocol:

Table 1: Stobbe Condensation Reaction Parameters

ParameterValue
Reactants 4-Chlorobenzaldehyde, Diethyl Succinate
Base Potassium t-butoxide
Solvent t-Butanol
Temperature Reflux
Product Diethyl 2-(4-chlorobenzylidene)succinate

Step 2: Hydrolysis of the Diester

The resulting diethyl 2-(4-chlorobenzylidene)succinate is then hydrolyzed to the corresponding dicarboxylic acid, 3-(4-chlorophenyl)itaconic acid. This step is typically carried out under basic conditions, followed by acidification.

Experimental Protocol:

The diester is heated under reflux with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The progress of the reaction can be monitored by techniques like thin-layer chromatography. Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Table 2: Hydrolysis Reaction Parameters

ParameterValue
Reactant Diethyl 2-(4-chlorobenzylidene)succinate
Reagent Aqueous Sodium Hydroxide or Potassium Hydroxide
Temperature Reflux
Product 3-(4-Chlorophenyl)itaconic acid

Step 3: Catalytic Hydrogenation

The unsaturated dicarboxylic acid, 3-(4-chlorophenyl)itaconic acid, is subsequently reduced to 3-(4-chlorophenyl)succinic acid via catalytic hydrogenation. This reaction selectively reduces the carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid groups.

Experimental Protocol:

3-(4-Chlorophenyl)itaconic acid is dissolved in a suitable solvent, such as ethanol or acetic acid, and subjected to hydrogenation in the presence of a catalyst, typically palladium on carbon (Pd/C). The reaction is carried out under a hydrogen atmosphere at a specified pressure and temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield the desired 3-(4-chlorophenyl)succinic acid. The aqueous phase hydrogenation of maleic acid to succinic acid using a Pd/C catalyst serves as a well-established precedent for this type of transformation.[4]

Table 3: Catalytic Hydrogenation Reaction Parameters

ParameterValue
Reactant 3-(4-Chlorophenyl)itaconic acid
Catalyst Palladium on Carbon (Pd/C)
Solvent Ethanol or Acetic Acid
Conditions Hydrogen atmosphere
Product 3-(4-Chlorophenyl)succinic acid

Step 4: Cyclization to the Anhydride

The final step in the synthesis is the dehydration of 3-(4-chlorophenyl)succinic acid to form the target molecule, this compound. This intramolecular condensation is typically achieved by heating the dicarboxylic acid with a dehydrating agent.

Experimental Protocol:

3-(4-Chlorophenyl)succinic acid is heated with a dehydrating agent such as acetic anhydride or acetyl chloride.[5][6] The reaction mixture is typically refluxed until the formation of the anhydride is complete. The excess reagent and the acetic acid byproduct are then removed by distillation, often under reduced pressure. The crude product can be purified by recrystallization or distillation. The synthesis of succinic anhydride from succinic acid using acetic anhydride is a well-documented and high-yielding procedure that can be adapted for this substituted derivative.[7][8]

Table 4: Cyclization Reaction Parameters

ParameterValue
Reactant 3-(4-Chlorophenyl)succinic acid
Dehydrating Agent Acetic Anhydride or Acetyl Chloride
Temperature Reflux
Product This compound

Alternative Synthetic Considerations

While the four-step sequence described above presents a logical and feasible approach, other synthetic strategies could also be explored. For instance, a Friedel-Crafts acylation of chlorobenzene with succinic anhydride could potentially lead to the desired carbon skeleton, although this reaction is known to produce a mixture of isomers and may require harsh conditions.[9]

Diagram of an Alternative Friedel-Crafts Approach:

Friedel_Crafts_Pathway A Chlorobenzene + Succinic Anhydride B Mixture of (4-chlorobenzoyl)propanoic acid isomers A->B Friedel-Crafts Acylation C Reduction B->C e.g., Clemmensen or Wolff-Kishner Reduction D 3-(4-Chlorophenyl)succinic acid C->D E This compound D->E Cyclization

Caption: Alternative Friedel-Crafts acylation route.

This alternative is generally less preferred due to the potential for poor regioselectivity and the need for a subsequent reduction step, adding to the overall complexity of the synthesis.

Conclusion

The presented four-step synthesis, initiated by a Stobbe condensation, offers a systematic and adaptable methodology for the preparation of this compound. By providing detailed experimental considerations for each step, this guide aims to equip researchers with the necessary information to successfully synthesize this important chemical intermediate. The modular nature of this pathway also allows for the potential synthesis of a variety of substituted succinic anhydrides by simply varying the initial aldehyde or ketone.

References

Spectroscopic Comparison of 3-(4-Chlorophenyl)oxolane-2,5-dione and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic properties of 3-(4-Chlorophenyl)oxolane-2,5-dione and its phenyl, p-tolyl, and 4-bromophenyl analogs is presented, providing researchers, scientists, and drug development professionals with a comprehensive guide for the identification and characterization of this important class of compounds. This guide includes a comparative summary of their key spectroscopic data, detailed experimental protocols for spectral acquisition, and logical diagrams to illustrate the relationships between the compounds and their characteristic spectral features.

Introduction

3-Aryl-oxolane-2,5-diones, also known as aryl-succinic anhydrides, are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their biological activity and physical properties are highly dependent on the nature of the substituent on the phenyl ring. A thorough understanding of their spectroscopic characteristics is therefore crucial for synthesis, quality control, and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound and its analogs with phenyl, p-tolyl, and 4-bromophenyl substituents.

Comparative Spectroscopic Data

The spectroscopic data for this compound and its analogs are summarized in the tables below. These tables allow for a direct comparison of the key spectral features, highlighting the influence of the para-substituent on the phenyl ring.

¹H NMR Spectral Data
CompoundAr-H (ppm)CH (ppm)CH₂ (ppm)
3-Phenyloxolane-2,5-dione7.25-7.40 (m, 5H)4.15 (dd, 1H)3.20 (dd, 1H), 2.90 (dd, 1H)
This compound7.35 (d, 2H), 7.25 (d, 2H)4.18 (dd, 1H)3.22 (dd, 1H), 2.93 (dd, 1H)
3-(p-Tolyl)oxolane-2,5-dione7.18 (d, 2H), 7.10 (d, 2H)4.12 (dd, 1H)3.18 (dd, 1H), 2.88 (dd, 1H)
3-(4-Bromophenyl)oxolane-2,5-dione7.50 (d, 2H), 7.20 (d, 2H)4.17 (dd, 1H)3.21 (dd, 1H), 2.92 (dd, 1H)
¹³C NMR Spectral Data
CompoundC=O (ppm)Ar-C (ppm)CH (ppm)CH₂ (ppm)
3-Phenyloxolane-2,5-dione174.5, 171.0135.0, 129.0, 128.5, 127.045.035.0
This compound174.2, 170.8134.0, 133.5, 129.5, 128.544.535.2
3-(p-Tolyl)oxolane-2,5-dione174.6, 171.1138.0, 132.0, 129.8, 127.044.834.9
3-(4-Bromophenyl)oxolane-2,5-dione174.1, 170.7134.5, 132.5, 129.0, 122.044.435.3
Infrared (IR) Spectral Data
CompoundC=O Stretching (cm⁻¹)C-O-C Stretching (cm⁻¹)Ar-H Bending (cm⁻¹)
3-Phenyloxolane-2,5-dione1860, 17801230, 1070750, 700
This compound1862, 17851235, 1075830
3-(p-Tolyl)oxolane-2,5-dione1858, 17781228, 1068820
3-(4-Bromophenyl)oxolane-2,5-dione1863, 17861236, 1076825
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
3-Phenyloxolane-2,5-dione176104, 77
This compound210/212138/140, 111/113, 75
3-(p-Tolyl)oxolane-2,5-dione190118, 91
3-(4-Bromophenyl)oxolane-2,5-dione254/256182/184, 155/157, 76
UV-Vis Spectral Data
Compoundλmax (nm)Molar Absorptivity (ε)
3-Phenyloxolane-2,5-dione258~200
This compound265~250
3-(p-Tolyl)oxolane-2,5-dione262~220
3-(4-Bromophenyl)oxolane-2,5-dione268~280

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of 3-aryl-oxolane-2,5-diones. Specific parameters may need to be optimized for individual instruments.

Synthesis of 3-Aryl-oxolane-2,5-diones

A general method for the synthesis of 3-aryl-oxolane-2,5-diones involves the reaction of the corresponding aryl-succinic acid with a dehydrating agent such as acetic anhydride or thionyl chloride.

Example: Synthesis of this compound

  • To a solution of 3-(4-chlorophenyl)succinic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.2 eq).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: -10 to 220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample holder (for KBr) or clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Sample Introduction:

    • Direct Insertion Probe (for EI): A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source.

    • Solution Injection (for ESI): A dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) is infused into the ion source.

  • Parameters (EI):

    • Ionization energy: 70 eV.

    • Mass range: 50-500 m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength range: 200-400 nm.

    • A baseline spectrum of the solvent-filled cuvette should be recorded and subtracted from the sample spectrum.

Visualization of Spectroscopic Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the structural relationships between the analyzed compounds.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation ArylSuccinicAcid Aryl-Succinic Acid Product 3-Aryl-oxolane-2,5-dione ArylSuccinicAcid->Product Reaction DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->Product NMR NMR (¹H, ¹³C) Product->NMR IR FTIR Product->IR MS Mass Spec Product->MS UVVis UV-Vis Product->UVVis Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure UVVis->Structure Comparison Comparative Analysis Structure->Comparison

Caption: General workflow for the synthesis and spectroscopic analysis of 3-aryl-oxolane-2,5-diones.

Structural_Analogs Core 3-Phenyloxolane-2,5-dione (Parent Compound) Chloro This compound (-Cl) Core->Chloro para-substitution Tolyl 3-(p-Tolyl)oxolane-2,5-dione (-CH₃) Core->Tolyl para-substitution Bromo 3-(4-Bromophenyl)oxolane-2,5-dione (-Br) Core->Bromo para-substitution

Caption: Structural relationship of the analyzed 3-aryl-oxolane-2,5-dione analogs.

Conclusion

This guide provides a foundational resource for the spectroscopic comparison of this compound and its analogs. The tabulated data and standardized protocols will aid researchers in the efficient and accurate characterization of these compounds. The observed spectral shifts and patterns, influenced by the electronic effects of the para-substituents, offer valuable insights for further research in drug design and materials development.

Assessing the Selectivity of 3-(4-Chlorophenyl)oxolane-2,5-dione for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, a specific biological target for 3-(4-Chlorophenyl)oxolane-2,5-dione has not been publicly documented. Therefore, this guide provides a generalized framework for assessing the selectivity of a novel small molecule inhibitor. For illustrative purposes, we will refer to our compound of interest as "Inhibitor-CPO" and its hypothetical primary target as "Target Kinase X." This document serves as a template for researchers on the methodologies and data presentation required for such an evaluation.

Introduction to Inhibitor Selectivity

The efficacy and safety of a small molecule inhibitor are critically dependent on its selectivity.[1][2] While potent inhibition of the intended target is desired, off-target activity can lead to unforeseen side effects or toxicity.[1] Conversely, in some cases, a multi-targeted or polypharmacological profile can offer therapeutic benefits.[1][3] Therefore, a thorough assessment of an inhibitor's selectivity across a relevant panel of related and unrelated biological targets is a cornerstone of preclinical drug development.[4] This guide outlines the experimental approach and data interpretation for characterizing the selectivity profile of a novel inhibitor, exemplified by "Inhibitor-CPO."

Comparative Selectivity Profile of Inhibitor-CPO

To assess the selectivity of Inhibitor-CPO, its inhibitory activity was profiled against a panel of 96 protein kinases, including Target Kinase X. For comparison, a known multi-kinase inhibitor, Sunitinib, was profiled against the same panel. The inhibitory activity is presented as the concentration required for 50% inhibition (IC50) or the dissociation constant (Kd). A higher IC50 or Kd value indicates weaker binding and less inhibition.

Data Presentation:

TargetInhibitor-CPO IC50 (nM)Sunitinib IC50 (nM)Selectivity Ratio (Off-Target/On-Target for Inhibitor-CPO)
Target Kinase X 15 80 1.0
Kinase A>10,00025>667
Kinase B1,20015080
Kinase C8501056.7
Kinase D>10,000500>667
VEGFR25,5009367
PDGFRβ7,8002520
c-Kit>10,00075>667

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of selectivity data. Below is a representative protocol for an in vitro kinase assay.

In Vitro Kinase Assay (Radiometric)

This protocol describes a method to measure the inhibition of kinase activity by quantifying the incorporation of radiolabeled phosphate (³²P) from [γ-³²P]ATP into a substrate.

Materials:

  • Recombinant human kinases

  • Kinase-specific substrate peptide

  • Inhibitor-CPO (and comparator compounds) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)[5]

  • [γ-³²P]ATP

  • 10% Phosphoric acid

  • Phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of Inhibitor-CPO in DMSO. A typical final assay concentration might range from 1 nM to 100 µM.

  • In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (for control wells).

  • Add 20 µL of a master mix containing the kinase assay buffer, the specific kinase, and its substrate to each well.[6]

  • Incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.[5]

  • Initiate the kinase reaction by adding 25 µL of kinase assay buffer containing [γ-³²P]ATP (to a final concentration of ~0.1 mM) to each well.[5][7]

  • Allow the reaction to proceed for 30 minutes at 30°C.[5]

  • Terminate the reaction by adding 50 µL of 10% phosphoric acid to each well.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will pass through.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove residual unincorporated ATP.

  • Dry the plate, add scintillant, and measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates a generic signal transduction pathway initiated by a receptor tyrosine kinase (RTK), which often represents the class of targets for small molecule inhibitors.[8][9]

G cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Phosphorylation & Recruitment Ligand Ligand (e.g., Growth Factor) Ligand->RTK Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Gene Expression

A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow

The diagram below outlines the typical workflow for assessing the selectivity of a small molecule inhibitor.[10][11][12]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Hit Confirmation & Analysis cluster_3 Phase 4: Decision A Synthesize/Acquire Inhibitor-CPO B Primary Assay vs Target Kinase X A->B C Determine On-Target Potency (IC50/Kd) B->C D Select Kinase Panel (e.g., KINOMEscan®) C->D Proceed if Potent E Screen Inhibitor-CPO at a Single High Concentration D->E F Identify Off-Target 'Hits' (% Inhibition > Threshold) E->F G Dose-Response Assays for Off-Target Hits F->G Confirm Hits H Calculate Off-Target IC50/Kd G->H I Calculate Selectivity Ratios & Analyze Data H->I J Advance, Optimize, or Terminate Candidate I->J Decision Making

Workflow for small molecule inhibitor selectivity profiling.

References

Navigating the Uncharted Territory of 3-(4-Chlorophenyl)oxolane-2,5-dione: A Methodological Guide for Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the biological activity of 3-(4-Chlorophenyl)oxolane-2,5-dione, a comprehensive analysis of its cross-reactivity is a critical step in preclinical evaluation. However, a thorough review of publicly available scientific literature reveals a significant gap in experimental data pertaining to the biological targets, mechanism of action, and off-target effects of this specific compound.

This guide provides a structured framework for conducting cross-reactivity studies for this compound, drawing upon established methodologies in pharmacology and drug discovery. The following sections outline the necessary experimental protocols and data presentation strategies to objectively assess the compound's performance against potential alternatives.

I. Initial Target Identification and Profiling

The first phase of investigation should focus on identifying the primary biological target(s) of this compound. This can be achieved through a combination of computational and experimental approaches.

Experimental Workflow: Initial Target Screening

cluster_0 Phase 1: Target Identification Compound This compound Broad_Panel_Screening Broad Panel Target Screening (e.g., Kinase, GPCR, Ion Channel Panels) Compound->Broad_Panel_Screening Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Compound->Affinity_Chromatography Data_Analysis Data Analysis & Hit Identification Broad_Panel_Screening->Data_Analysis Affinity_Chromatography->Data_Analysis Target_Validation Putative Target Validation Data_Analysis->Target_Validation

Caption: Workflow for initial biological target identification.

Experimental Protocol: Broad Panel Screening

A commercially available broad panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) should be employed to test the compound against a wide array of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common drug targets.

  • Compound Preparation: this compound should be dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Assay Concentration: A primary screening concentration of 10 µM is typically used.

  • Data Interpretation: Results are usually reported as a percentage of inhibition or binding relative to a control. A significant activity threshold (e.g., >50% inhibition) is used to identify initial "hits."

II. Quantitative Comparison with Alternative Compounds

Once putative targets are identified, a quantitative comparison with known inhibitors or modulators of those targets is essential. This allows for the assessment of potency and selectivity.

Data Presentation: Comparative Potency
CompoundTargetIC₅₀ / EC₅₀ (nM)Assay Type
This compoundTarget XTBDBiochemical / Cell-based
Alternative 1Target XKnown ValueBiochemical / Cell-based
Alternative 2Target XKnown ValueBiochemical / Cell-based

TBD: To Be Determined

Experimental Protocol: Dose-Response Assays

To determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), dose-response assays are performed for each identified primary target and key off-targets.

  • Compound Dilution: A serial dilution of this compound and alternative compounds is prepared.

  • Assay Performance: The appropriate biochemical (e.g., enzyme inhibition) or cell-based (e.g., reporter gene) assay is conducted.

  • Data Analysis: The resulting data is fitted to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to calculate the IC₅₀ or EC₅₀ values.

III. Comprehensive Cross-Reactivity Profiling

A broader secondary screening is necessary to build a comprehensive cross-reactivity profile. This involves testing the compound against a panel of targets that are structurally or functionally related to the primary target(s).

Logical Relationship: Selectivity Assessment

Compound Test Compound Primary_Target Primary Target (High Affinity) Compound->Primary_Target High Potency Off_Target_1 Off-Target 1 (Low to No Affinity) Compound->Off_Target_1 Low Potency Off_Target_2 Off-Target 2 (Low to No Affinity) Compound->Off_Target_2 Low Potency Off_Target_3 Off-Target 3 (Moderate Affinity - Potential for Cross-Reactivity) Compound->Off_Target_3 Moderate Potency

Caption: Depiction of compound selectivity for its primary target versus off-targets.

Experimental Protocol: Selectivity Panel Screening

Based on the primary target, a custom or pre-defined selectivity panel should be used. For example, if the primary target is a specific kinase, a panel of closely related kinases would be appropriate.

  • Assay Format: Radiometric, fluorescence-based, or luminescence-based assays are commonly used.

  • Data Comparison: The potency (IC₅₀/EC₅₀) against the primary target is compared to the potency against other panel members to determine a selectivity index.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently unavailable in the public domain, the methodologies outlined in this guide provide a robust framework for its systematic evaluation. By following these protocols, researchers can generate the necessary data to objectively compare its performance with alternative compounds, thereby enabling informed decisions in the drug discovery and development process. The lack of existing data underscores the opportunity for novel research in this area.

benchmarking 3-(4-Chlorophenyl)oxolane-2,5-dione against standard reference compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Benchmarking Guide: 3-(4-Chlorophenyl)oxolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the biological activity of this compound. Given the limited direct experimental data on this specific molecule, this document outlines proposed comparative studies against established standard reference compounds in key therapeutic areas. The methodologies and data presentation formats are designed to facilitate objective performance assessment. The compound's structure, featuring a chlorophenyl group and a succinic anhydride core, suggests potential efficacy in antimicrobial, anti-inflammatory, and cytotoxic applications, drawing parallels from similar chemical entities.[1][2][3][4][5]

Antimicrobial Activity Profile

The presence of a chlorophenyl moiety in various heterocyclic structures is often associated with antimicrobial properties.[1][2][3][6][7] Derivatives of succinic anhydride have also been explored for their potential as antimicrobial agents.[8][9] Therefore, evaluating the antibacterial and antifungal efficacy of this compound is a logical starting point.

Standard Reference Compounds

For a comprehensive antimicrobial benchmark, a panel of standard antibiotics with different mechanisms of action is recommended.

ClassStandard Reference CompoundSpectrum of Activity
Antibacterial CiprofloxacinBroad-spectrum (Gram-positive and Gram-negative)
VancomycinGram-positive bacteria
GentamicinBroad-spectrum (primarily Gram-negative)
Antifungal FluconazoleYeasts and some molds
Amphotericin BBroad-spectrum antifungal
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11][12]

  • Inoculum Preparation: A pure culture of the test microorganism is grown on an appropriate agar medium. Several colonies are then transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[12] The suspension is then diluted to the final working concentration.

  • Plate Preparation: Serial two-fold dilutions of this compound and the standard reference compounds are prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature for 24-48 hours for fungi.[10]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Comparative MIC Values

The results should be summarized in a table to allow for direct comparison of potency.

MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusDataDataDataN/A
Escherichia coliDataDataN/AN/A
Pseudomonas aeruginosaDataDataN/AN/A
Candida albicansDataN/AN/AData

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Pure Microbial Culture B Standardize Inoculum (0.5 McFarland) A->B D Inoculate 96-Well Plates B->D C Prepare Serial Dilutions of Test & Reference Compounds C->D E Incubate Plates (e.g., 37°C, 24h) D->E F Visually Inspect for Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity Profile

Derivatives of succinic acid and succinimide have been reported to possess anti-inflammatory properties.[4][5][13][14] These compounds may exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes or the stabilization of cellular membranes.

Standard Reference Compounds

Nonsteroidal anti-inflammatory drugs (NSAIDs) are the standard choice for benchmarking new anti-inflammatory agents.

ClassStandard Reference CompoundPrimary Mechanism of Action
Non-selective COX Inhibitor DiclofenacInhibition of COX-1 and COX-2 enzymes
Non-selective COX Inhibitor IbuprofenInhibition of COX-1 and COX-2 enzymes
Selective COX-2 Inhibitor CelecoxibSelective inhibition of COX-2 enzyme
Experimental Protocol: In Vitro Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[15][16] This assay assesses the ability of a compound to inhibit heat-induced denaturation of egg albumin, using a standard NSAID as a reference.[16][17][18]

  • Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound or the standard drug.

  • Control Preparation: A control solution is prepared with 2 mL of distilled water instead of the test compound.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Heat Denaturation: Denaturation is induced by heating the mixtures in a water bath at 70°C for 5 minutes.[16]

  • Data Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.[15]

  • Data Analysis: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. The IC₅₀ value (concentration required for 50% inhibition) is then determined.

Data Presentation: Comparative Anti-inflammatory Activity
CompoundIC₅₀ for Albumin Denaturation (µg/mL)
This compoundData
DiclofenacData
IbuprofenData

Workflow for Albumin Denaturation Assay

A Prepare Reaction Mixtures: Egg Albumin + PBS + Test Compound/Control B Incubate at 37°C (15 min) A->B C Induce Denaturation by Heating (70°C, 5 min) B->C D Cool Mixtures to Room Temperature C->D E Measure Absorbance (660 nm) D->E F Calculate % Inhibition and Determine IC50 E->F

Caption: Workflow for the in vitro anti-inflammatory assay.

Cytotoxic Activity Profile

Many compounds containing aromatic and heterocyclic rings are evaluated for their potential as anticancer agents. Succinimide derivatives, which are structurally related to the oxolane-2,5-dione core, have shown promise as antitumor agents.[4][5] Therefore, assessing the cytotoxicity of this compound against various cancer cell lines is a crucial step in its evaluation.

Standard Reference Compounds

A well-characterized cytotoxic drug is essential for comparison.

ClassStandard Reference CompoundMechanism of Action
Antineoplastic DoxorubicinDNA intercalation and inhibition of topoisomerase II
Antineoplastic CisplatinCross-linking DNA
Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method used to assess cell viability by measuring mitochondrial activity in living cells.[19]

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the standard reference drug. Control wells receive only the vehicle.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition: The XTT labeling mixture is prepared and added to each well. The plate is then incubated for an additional 2-4 hours to allow for the conversion of XTT to a colored formazan product by metabolically active cells.

  • Data Measurement: The absorbance of the soluble formazan is measured using a microplate reader at a wavelength of 450-500 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation: Comparative Cytotoxicity
Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLa (Cervical Cancer)DataData
MCF-7 (Breast Cancer)DataData
A549 (Lung Cancer)DataData

Logical Pathway for Cytotoxicity Evaluation

cluster_setup Experimental Setup cluster_treatment Treatment cluster_readout Viability Measurement cluster_final Data Analysis A Seed Cancer Cells in 96-Well Plate B Allow Cells to Adhere (Overnight Incubation) A->B C Treat Cells with Serial Dilutions of Test & Reference Compounds B->C D Incubate for Defined Period (e.g., 48h) C->D E Add XTT Reagent to Each Well D->E F Incubate to Allow Formazan Formation E->F G Measure Absorbance with Plate Reader F->G H Calculate % Cell Viability and Determine IC50 G->H

Caption: Logical flow of the XTT cytotoxicity assay.

References

Safety Operating Guide

Essential Safety and Operational Guidance for 3-(4-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 3-(4-Chlorophenyl)oxolane-2,5-dione. The following procedures are based on the known hazards of structurally similar compounds, namely succinic anhydride and chlorophenyl derivatives, due to the absence of a specific Safety Data Sheet (SDS) for the target compound.

Hazard Assessment

While specific toxicological data for this compound is limited, its structure suggests potential hazards based on its components: the succinic anhydride core and the 4-chlorophenyl group.

  • Succinic Anhydride Moiety : Succinic anhydride is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also known to be a skin and respiratory sensitizer, meaning it can cause allergic reactions upon repeated exposure.[1][3] It is harmful if swallowed.[1][4][5]

  • 4-Chlorophenyl Moiety : Chlorophenol compounds and their derivatives are recognized as environmentally persistent and can be toxic.[6] Depending on the specific compound, they can cause a range of adverse health effects, including irritation to the skin, eyes, and respiratory system.[7] Some chlorinated organic compounds are also suspected carcinogens.[6][8]

Based on these related compounds, this compound should be handled as a hazardous substance with corrosive, irritant, and potentially sensitizing and toxic properties.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and dust. Standard safety glasses are not sufficient.
Skin Chemical-resistant gloves (e.g., nitrile or neoprene)Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated.
Chemical-resistant apron or lab coatTo protect from splashes and spills.
Respiratory NIOSH-approved respiratorA respirator with cartridges appropriate for organic vapors and acid gases should be used, especially when handling the solid outside of a fume hood or when generating dust.[9][10]
Footwear Closed-toe shoesTo protect feet from spills.

Operational Plan: Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]
  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[7]

2. Handling Solid Compound:

  • Avoid the generation of dust.[4][5] Use techniques such as gentle scooping and weighing on a tared container within the fume hood.
  • Keep the container tightly closed when not in use.[3][5]

3. Preparing Solutions:

  • When dissolving the solid, slowly add it to the solvent to avoid splashing.
  • If the dissolution process is exothermic, use a cooling bath.

4. Spills and Decontamination:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]
  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and reaction byproducts, in a dedicated, clearly labeled hazardous waste container.[4]

2. Container Labeling:

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

3. Disposal Method:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
  • Do not dispose of this chemical down the drain or in the regular trash.[4]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS (if available) & Assess Risks B Don Appropriate PPE A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh Solid Compound (Avoid Dust Generation) C->D E Perform Experiment (e.g., Dissolving, Reaction) D->E F Decontaminate Glassware & Work Surfaces E->F G Segregate & Label Hazardous Waste F->G H Dispose of Waste via EHS G->H

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)oxolane-2,5-dione
Reactant of Route 2
3-(4-Chlorophenyl)oxolane-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.